Chlorophosphorane

Catalog No.
S9091293
CAS No.
37231-52-0
M.F
ClH2P
M. Wt
68.44 g/mol
Availability
Inquiry
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Chlorophosphorane

CAS Number

37231-52-0

Product Name

Chlorophosphorane

IUPAC Name

chlorophosphane

Molecular Formula

ClH2P

Molecular Weight

68.44 g/mol

InChI

InChI=1S/ClH2P/c1-2/h2H2

InChI Key

USJRLGNYCQWLPF-UHFFFAOYSA-N

Canonical SMILES

PCl

redox-active ligands in chlorophosphorane chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Significance

The integration of redox-active ligands with chlorophosphoranes represents a paradigm shift in main-group element chemistry, enabling phosphorus centers to participate in redox catalysis—a capability traditionally reserved for transition metals [1]. This cooperation leverages the electron-reservoir capability of certain ligands to supply electrons for redox processes while the highly electrophilic phosphorus(V) center activates substrates [1] [2].

Key Innovation: Redox Cooperativity in a Phosphorus Catalyst

A landmark 2022 study demonstrated this principle through the synthesis of a cationic chlorophosphorane complex capable of catalyzing the disproportionation of 1,2-diphenylhydrazine into azobenzene and aniline [1] [3]. This reaction, which typically requires transition metals, proceeds through unprecedented reactivity at a P(V) center enabled by a specifically designed bis(amidophenolate) ligand framework [1].

Ligand Design and Structural Features

The efficacy of these systems stems from deliberate ligand design incorporating specific structural and electronic features:

  • Tetradentate Coordination: The bis(amidophenolate) ligand (N,N'-bis(3,5-di-tert-butyl-2-phenoxy)-1,2-phenylenediamide) provides a rigid, tetradentate binding pocket that prevents ligand decoordination during redox processes [1].
  • Geometric Constraint: The ligand's rigidity enforces a distorted geometry at phosphorus, enhancing its Lewis acidity by creating electronic unsaturation [1].
  • Redox-Active Moieties: The o-amidophenolate units can undergo reversible, one-electron oxidations to imino-semiquinonato and imino-benzoquinone forms, serving as an electron reservoir [1] [4].
  • Stabilized Oxidation Product: The o-phenylene linker between nitrogen atoms provides additional stability upon two-electron oxidation, forming a robust diiminoquinone [1].

The relationship between these components and their functions can be visualized as follows:

G LigandDesign Ligand Design Principles Geometry Geometric Constraint at P(V) Center LigandDesign->Geometry RedoxUnits Redox-Active Amidophenolate Moieties LigandDesign->RedoxUnits ElectronicEffects Electronic Effects Geometry->ElectronicEffects RedoxUnits->ElectronicEffects LewisAcidity Enhanced Lewis Acidity ElectronicEffects->LewisAcidity ElectronReservoir Electron Reservoir Function ElectronicEffects->ElectronReservoir RedoxCooperation Redox Cooperation LewisAcidity->RedoxCooperation ElectronReservoir->RedoxCooperation

The cooperative interaction between ligand-imposed geometry and redox-active moieties enables unprecedented P(V) reactivity.

Key Compound Syntheses and Characterization

Synthesis of Hydridophosphorane (10)

Procedure: The protonated ligand 9·H₄ was combined with PCl₃ and 3.15 equivalents of DIPEA in a suitable organic solvent. After purification by flash chromatography, hydridophosphorane 10 was isolated as a white solid in 54% yield [1].

Characterization Data:

  • ESI-MS: [M+1]⁺ peak at m/z 545.3
  • ¹H NMR: Signal at δ 8.81 ppm (Jₚ‑ʜ = 782.3 Hz)
  • ³¹P NMR: Signal at δ -39.8 ppm
  • X-ray Crystallography: Confirmed square pyramidal geometry (τ = 0.02) with the hydride in the apical position [1]
Synthesis of this compound (11)

Procedure: Treatment of hydridophosphorane 10 with N-chlorosuccinimide (NCS) in dichloromethane at room temperature afforded this compound 11, preserving the square pyramidal geometry [1].

Structural Analysis: The this compound 11 maintained square pyramidal coordination but showed decreased pyramidalization at phosphorus compared to the hydrido analog (sum of basal angles: 352.0° vs. 350.5° in 10), consistent with reduced s-orbital character in the apical P-Cl bond according to Bent's rule [1].

Derivatization and Cation Generation

This compound 11 served as a precursor for various derivatives (12-15) through halide exchange with cyanide, fluoride, amino, or aryl anions [1]. Attempts to generate the planar phosphonium cation via chloride abstraction with NaSbF₆ or Na[B(C₆H₃(CF₃)₂)₄] were unsuccessful, though reaction with Et₃Si(C₆H₆)[B(C₆F₅)₄] produced dark brown solutions suggesting formation of reactive cationic species [1].

Table 1: Key Phosphorus Compounds and Their Characteristics

Compound Ligand/Structure Key Properties Catalytic Relevance
Hydridophosphorane (10) Bis(amidophenolate) with apical H Square pyramidal (τ=0.02); ³¹P NMR: -39.8 ppm Precursor to this compound
This compound (11) Bis(amidophenolate) with apical Cl Near square-pyramidal; enhanced electrophilicity Active catalyst precursor after Cl⁻ abstraction
Cationic P(V) species Bis(amidophenolate) after Cl⁻ abstraction High electrophilicity; planar geometry Proposed active species in disproportionation

Spectroscopic and Electrochemical Evidence

Electrochemical Analysis

Cyclic voltammetry of compound 14 (0.1 M in NBu₄PF₆/CH₂Cl₂) revealed a reversible one-electron oxidation at E₁/₂ = 0.55 V (vs. Fc/Fc⁺), confirming ligand-centered redox activity [1].

Generation and Characterization of Radical Species

Chemical oxidation of 14 with AgSbF₆ at -78°C produced an intense blue solution containing radical species 16 [1].

EPR Characterization:

  • Coupling observed with phosphorus nucleus: α(³¹P) = 0.8 G
  • Coupling with two equivalent nitrogen nuclei: α(¹⁴N) = 3.5 G
  • Coupling with two pairs of protons: α(¹H) = 2.4 and 2.1 G

Computational Analysis (UB3LYP-D3(BJ)/def2-TZVP):

  • Spin density primarily localized on nitrogen atoms (~15% each)
  • Significant contributions from C4, C9, C10, and C17 (~9% each)
  • Minor spin density at phosphorus center (~4%)

This data confirms the ligand can act as an electron reservoir while coordinated to P(V) [1].

Table 2: Electrochemical and Spectroscopic Properties

Analysis Method Compound Key Results Interpretation
Cyclic Voltammetry 14 (Amino derivative) E₁/₂ = 0.55 V (reversible) Ligand-centered one-electron oxidation
Cyclic Voltammetry 15 (Aryl derivative) E₁/₂ = 0.59 V (quasi-reversible) Ligand-centered oxidation
EPR Spectroscopy 16 (Radical cation) Multi-line spectrum with hyperfine coupling Radical character predominantly ligand-based
DFT Calculations 16 (Radical cation) <5% spin density on P Redox-activity primarily ligand-based

Catalytic Disproportionation of 1,2-Diphenylhydrazine

Catalytic Performance

The cationic species derived from this compound 11 efficiently catalyzes the disproportionation of 1,2-diphenylhydrazine to azobenzene and aniline [1] [5] [3]. This transformation represents the first example of a phosphorus-based catalyst promoting this redox reaction without transition metals.

Proposed Mechanism

The catalytic cycle illustrates the sequence of electron and proton transfers:

G Pcation Cationic P(V) Complex Hydrazine 1,2-Diphenylhydrazine Coordination Pcation->Hydrazine Substrate Activation ElectronTransfer Electron Transfer from Ligand Hydrazine->ElectronTransfer Lewis Acid Activation ProtonTransfer Proton Transfer/ Rearrangement ElectronTransfer->ProtonTransfer Radical Intermediate ProductRelease Aniline Release ProtonTransfer->ProductRelease N-N Cleavage SecondOxidation Second Oxidation Cycle ProductRelease->SecondOxidation Oxidized Ligand Azobenzene Azobenzene Formation SecondOxidation->Azobenzene Second e⁻ Transfer Azobenzene->Pcation Catalyst Regeneration

Proposed mechanism for the ligand-enabled disproportionation of 1,2-diphenylhydrazine at a P(V) center.

The mechanism involves:

  • Substrate Coordination: 1,2-Diphenylhydrazine coordinates to the electrophilic P(V) center
  • Electron Transfer: Single electron transfer from the reduced ligand to the substrate
  • Bond Cleavage and Rearrangement: N-N bond cleavage and proton transfer
  • Product Release: Aniline release and ligand oxidation
  • Second Oxidation Cycle: Repeated electron transfer yielding azobenzene
  • Catalyst Regeneration: Return to initial oxidation state [1] [2]

Experimental Protocols and Methodologies

X-ray Crystallography

Crystal Growth: Suitable crystals for X-ray diffraction were obtained by vapor diffusion of methanol into toluene solutions of the phosphoranes [1].

Structural Analysis: Bond length analysis of the ligand framework (N-C and C-C distances) confirmed the reduced amidophenolate form in compound 10 (N1-C15: 1.394(1) Å; N2-C16: 1.397(1) Å; C15-C16: 1.410(1) Å) [1].

Spectroscopic Characterization

EPR Measurements: For radical species characterization, EPR spectra were recorded in dichloromethane at 200 K [1].

NMR Spectroscopy: ¹H and ³¹P NMR spectra were crucial for identifying phosphorane formation, with characteristic large P-H coupling constants (~780 Hz) confirming hydridophosphorane structure [1].

Electrochemical Methods

Cyclic Voltammetry: Measurements conducted in dichloromethane with 0.1 M NBu₄PF₆ as supporting electrolyte, using standard three-electrode setup with potentials referenced to Fc/Fc⁺ [1].

Significance and Future Directions

This research demonstrates that redox-active ligands enable main-group elements like phosphorus to mimic transition-metal redox behavior [2]. The strategic combination of geometric constraint and redox non-innocence creates synergistic systems with unique reactivity profiles.

Future applications may include:

  • Development of sustainable organocatalysts based on abundant elements
  • New catalytic pathways for redox transformations traditionally requiring precious metals
  • Design principles for next-generation catalysts combining main-group elements with redox-active ligands
  • Exploration of similar strategies with other p-block elements

References

P-Cl bond dissociation energy calculations

Author: Smolecule Technical Support Team. Date: February 2026

Computational Methods for BDE Calculation

For accurate P-Cl BDE predictions, high-level computational methods are essential. The table below summarizes approaches mentioned in the research, with their typical performance for related systems.

Method Category Specific Methods Key Findings / Performance Considerations
Composite Methods G4, CBS-QB3, G3MP2 [1] G4 method is a top performer for BDEs and enthalpies of formation in halogenated systems [1]. High computational cost, may be prohibitive for very large molecules [1].
Density Functional Theory (DFT) ωB97X-D, M06-2X [1] ωB97X-D with a 6-311++G(d,p) basis set showed excellent performance for BDEs [1]. Offers a better balance of accuracy and computational cost [1].
High-Level Wavefunction MRSDCI (with cc-pVQZ basis set) [2] Considered a reliable source for the P-Cl bond in the PCl molecule; calculated ( D_0 ) at 74.9 kcal/mol [2]. Very computationally expensive, typically used for small molecules or benchmark studies [2].
Machine Learning (ML) NREL's BDE Estimator [3] Predicts BDEs for organic molecules with high speed and near-chemical accuracy. Tool is designed for C, H, O, N-containing molecules; applicability to P-Cl bonds is uncertain [3].

Example Workflow for BDE Calculation

Based on the literature, here is a generalized workflow you can adapt for calculating P-Cl BDEs:

Start Start: Define Molecular System GeoOpt Geometry Optimization Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Geometry SP_Electron Single-Point Energy Calculation FreqCalc->SP_Electron Confirmed Minimum (No Imaginary Frequencies) BDE_Calc BDE Calculation SP_Electron->BDE_Calc Electronic Energies of Reactant and Products

Step 1: Geometry Optimization

  • Objective: Find the most stable equilibrium structure for the parent molecule and the radical species resulting from homolytic bond cleavage.
  • Protocol: As a benchmark, perform optimization at the ωB97X-D/6-311++G(d,p) level of theory, which provides a good cost-accuracy balance [1]. Ensure the calculations confirm a true energy minimum (no imaginary frequencies).

Step 2: Single-Point Energy Calculation

  • Objective: Obtain highly accurate electronic energies using the optimized geometries.
  • Protocol: On the optimized structures, run single-point energy calculations using a high-level method. For high accuracy where computationally feasible, use a composite method like G4 [1]. For larger systems, ωB97X-D with a larger basis set (e.g., cc-pVTZ) is a robust alternative [1].

Step 3: BDE Calculation

  • Objective: Compute the bond dissociation energy from the electronic energies.
  • Protocol: Calculate the BDE using the formula for a reaction R-Cl → R• + Cl• [1] [4]: ( BDE = E(R•) + E(Cl•) - E(R-Cl) ) where ( E ) is the total electronic energy including zero-point vibrational energy correction. The result is typically reported in kcal/mol or kJ/mol.

Key Considerations for Researchers

When planning your calculations, please keep the following points in mind:

  • Benchmark Your Approach: For your specific class of phosphorus compounds, test and benchmark different DFT functionals and basis sets against higher-level methods (if feasible) to identify the most efficient and accurate protocol for your needs [1].
  • Interpretation is Crucial: Bond dissociation energies measure the homolytic (radical) cleavage of a bond. They do not necessarily predict reactivity in heterolytic (ionic) reaction mechanisms, which are common in drug metabolism and synthesis. For ionic processes, other concepts like pKa and frontier molecular orbital theory are more relevant [4].
  • Leverage Available Data: For the P-Cl bond in the PCl molecule, a high-level MRSDCI calculation gives a dissociation energy ((D_0)) of 74.9 kcal/mol [2]. Additionally, the P=O bond in phosphoryl chloride (POCl₃) has a very high bond dissociation energy of 533.5 kJ/mol (127.5 kcal/mol) [5].

References

chlorophosphorane synthesis from phosphinic oxide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method: Acetyl Chloride Route

The most direct and efficient method for converting phosphinic oxides (R₁R₂P(O)H) to chlorophosphoranes (R₁R₂PCl) uses acetyl chloride as both a chlorination and reducing agent [1].

Chemical Reaction: R₁R₂P(O)H + 2 CH₃COCl → R₁R₂PCl + CH₃COOH + CO + HCl [1]

The diagram below illustrates the proposed two-step reduction mechanism involving acetyl chloride and hydrogen [2].

mechanism Start Phosphine Oxide R3P=O Int1 Phosphonium Salt R3P-Cl+ Cl- Start->Int1 1. Cl- Electrophilic Attack Exergonic, CO2 release Int2 Unstable Complex H-R3P-Cl Int1->Int2 2. Chloride Cleaves H2 Product Phosphine R3P Int2->Product 3. Moderate Heating Eliminates HCl

Experimental Protocol & Data

Here is a detailed procedure and optimization data based on the patent by Quin et al. [1].

Standardized Experimental Protocol [1]:

  • Setup: Conduct the reaction in a sealed vessel under an inert atmosphere (e.g., argon).
  • Reaction: Dissolve the phosphinic oxide (e.g., Ph₂P(O)H, 0.05 mmol) in 0.5 mL of anhydrous tetrahydrofuran (THF).
  • Addition: Add acetyl chloride (2.0 equivalents relative to the phosphinic oxide).
  • Execution: Stir the reaction mixture at 25°C (room temperature) for 12 hours.
  • Work-up: After the reaction, separate the by-product acetic acid from the desired chlorophosphine product under vacuum.

Optimization Data Table [1]:

The following table summarizes how different conditions affect the reaction yield, using diphenylphosphine oxide (Ph₂P(O)H) as a model substrate.

Acetyl Chloride (Equiv.) Temperature (°C) Reaction Time (Hours) Yield (%)
2.0 25 12 95
1.0 25 12 66
1.2 100 12 99

Key Advantages of This Method [1]:

  • Mild Conditions: Proceeds efficiently at room temperature.
  • High Yield and Selectivity: Excellent conversion with fewer byproducts compared to other routes.
  • Cost-Effective & Safer: Uses low-toxicity, low-corrosivity acetyl chloride in small amounts instead of large excesses of PCl₃.

Key Considerations for Researchers

  • Mechanism and Stereochemistry: The reaction of phosphinic oxides with chlorinating reagents is proposed to proceed through a phosphonium salt intermediate before reduction [2]. For P-chiral phosphinic oxides, related substitution reactions at phosphorus centers can be complex and may proceed with either inversion or retention of configuration, depending on the nucleophile and steric hindrance [3] [4].
  • Safety Profile: While acetyl chloride is corrosive, it is a safer and more manageable alternative to traditional reagents like PCl₃. Always handle it within a well-ventilated fume hood.
  • Brozer Context: This method provides a more modern and cleaner pathway. The traditional industrial route to many organophosphorus compounds involves a multi-step chlorination process starting from white phosphorus (P₄) and chlorine gas, which generates significant hazardous waste [5] [6].

The acetyl chloride method provides a robust and efficient pathway for this transformation. If you are working with a specific, sensitive phosphinic oxide or require stereochemical control, further optimization may be beneficial.

References

Electronic Properties of a Specific Chlorophosphorane

Author: Smolecule Technical Support Team. Date: February 2026

A 2022 study synthesized and characterized a cationic chlorophosphorane derivative, which exhibits unique electronic properties and reactivity due to its constrained geometry and redox-active ligand [1]. The key electronic and structural characteristics are summarized below.

Table 1: Electronic Properties and Experimental Data for a Cationic this compound System [1]

Property Description / Value Significance
Compound This compound 11 and its derived phosphonium cation Precursor to a highly electrophilic PV center.
Molecular Geometry Nearly square-pyramidal (τ = 0.02 for hydride precursor 10) Geometry imposed by a rigid pincer ligand, leading to electronic unsaturation.
Key Electronic Feature Highly electrophilic (Lewis acidic) phosphorus center Induced by geometric constraints from the ligand, enabling unique reactivity.
Ligand Role Redox-active bis(amidophenolate) ligand Acts as an electron reservoir; can undergo reversible one-electron oxidation.
Oxidation Potential E1/2ox = +0.55 V (vs. Fc/Fc+) for a derivative (14) Quantifies the ligand's ability to donate electrons.
Demonstrated Reactivity Disproportionation of 1,2-diphenylhydrazine to aniline and azobenzene Showcases catalytic redox activity, which is unprecedented for a PV-center.

The relationship between the compound's structure and its function is illustrated in the following diagram:

G L1 Rigid Pincer Ligand P1 Electrophilic P⁵⁺ Center L1->P1 imposes L2 Geometric Constraint L2->P1 creates L3 Redox-Active Ligand L3->P1 cooperates with R1 Unprecedented Redox Reactivity P1->R1 enables

Diagram of how ligand properties enable the unique reactivity of the this compound system.

Experimental Protocols & Methodologies

The study provides insights into key experimental methods for synthesizing and characterizing such compounds.

1. Synthesis of Hydridophosphorane (10) Precursor [1]

  • Reaction Setup: The protonated bis(amidophenolate) ligand (9·H4) is mixed with PCl3 in the presence of the base DIPEA (3.15 equivalents).
  • Purification: The product, hydridophosphorane 10, is isolated as a white solid in 54% yield after purification by flash chromatography.
  • Characterization: The structure is confirmed by X-ray crystallography. Key NMR data includes a 31P NMR signal at -39.8 ppm and a 1H NMR signal for the P-H hydride at 8.81 ppm (JP-H = 782.3 Hz).

2. Synthesis of this compound (11) [1]

  • Procedure: The hydridophosphorane 10 is treated with one equivalent of N-chlorosuccinimide (NCS).
  • Outcome: This reaction yields the this compound 11, which preserves the square pyramidal geometry and serves as the precursor for the active cationic species.

3. Electrochemical Analysis [1]

  • Method: Cyclic voltammetry (CV).
  • Conditions: A 0.1 M solution of the amino-derivative 14 (in NBu4PF6 as supporting electrolyte) in dichloromethane.
  • Measurement: The reversible one-electron oxidation event (E1/2ox = +0.55 V vs. Fc/Fc+) is measured to confirm the ligand-centered redox activity.

4. Generation of the Active Phosphonium Cation [1]

  • Procedure: Chloride abstraction from this compound 11 is achieved using the strong abstracting agent Et3Si(C6H6)[B(C6F5)4].
  • Observation: This immediately produces dark brown solutions, indicative of the highly electrophilic phosphonium cation, which is the proposed active species in the catalytic disproportionation reaction.

Broader Context and Measurement Techniques

While not specific to chlorophosphoranes, general methods for quantifying phosphine ligand electronics are highly relevant for characterizing precursor molecules.

Table 2: Techniques for Measuring Phosphine Electronic Properties

Technique Acronym Measures Application & Relevance
Tolman Electronic Parameter TEP The A1 C-O stretching frequency in [Rh(acac)(CO)(L)] complexes [2]. A standard method for comparing the electron-donating ability (basicity) of phosphine ligands (L).
Phosphorus-Selenium Coupling Constant JP-Se The NMR coupling constant 1JP-Se in phosphine selenide adducts (R3P=Se) [2]. A higher JP-Se value correlates with a higher s-character in the P-Se bond, indicating a less basic, more π-accepting phosphine. A powerful method to dissect electrostatic vs. inductive effects.

References

chlorophosphorane vibrational spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

Vibrational Spectroscopy of Chlorophosphines: Key Data

The following table summarizes the core quantitative data and findings from the vibrational spectroscopy and analysis of two chlorophosphine compounds [1]:

Aspect Bis(dimethylamino)chlorophosphine 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholane
Conformational Analysis Conformationally homogeneous (by molecular mechanics & vibrational spectroscopy) [1] Conformationally homogeneous (by molecular mechanics & vibrational spectroscopy) [1]
Computational Methods Molecular mechanics for structure; calculation of normal vibration frequencies/modes [1] Molecular mechanics for structure; calculation of normal vibration frequencies/modes [1]
Spectroscopic Techniques IR and Raman spectroscopy [1] IR and Raman spectroscopy [1]
Key Outputs Frequencies and modes of normal vibrations; force constants [1] Frequencies and modes of normal vibrations; force constants [1]

Experimental Protocols for Characterization

Based on the study, here is a detailed methodology for characterizing chlorophosphines using vibrational spectroscopy [1]:

  • Computational Analysis (Pre-Experimental Modeling)

    • Objective: To obtain initial structural parameters and predict vibrational modes.
    • Method: Perform a conformational analysis using molecular mechanics methods. The goal is to establish the most stable molecular structure and confirm conformational homogeneity.
    • Output: The calculated structural parameters are then used as a starting point to compute the frequencies and modes of normal vibrations.
  • Experimental Vibrational Spectroscopy

    • Objective: To collect empirical vibrational data for the chlorophosphine compounds.
    • Techniques:
      • Infrared (IR) Spectroscopy: Measure the absorption of infrared light by the sample as a function of frequency, identifying functional groups and bonds.
      • Raman Spectroscopy: Measure the inelastic scattering of monochromatic light (usually a laser), providing complementary information to IR spectroscopy.
    • Procedure: Prepare the sample appropriately (likely in a solid or pure liquid state) and acquire both IR and Raman spectra under controlled conditions.
  • Data Analysis and Force Constant Estimation

    • Objective: To interpret the spectra and derive mechanical properties of the molecules.
    • Method: Compare the computationally predicted vibrational frequencies and modes with the experimentally obtained IR and Raman spectra. This validates the computational model and assigns the observed spectral peaks to specific molecular vibrations.
    • Advanced Output: Use the validated model to estimate the force constants for the chemical bonds in both chlorophosphine molecules. Force constants provide a quantitative measure of bond strength.

Workflow for Characterization

The characterization process follows a logical sequence where computational and experimental methods inform and validate each other, culminating in a detailed understanding of the molecular vibrations. The diagram below illustrates this workflow and the key relationships between each stage.

Start Start: Chlorophosphine Sample CompModel Computational Modeling (Molecular Mechanics) Start->CompModel ExpIR Experimental Spectroscopy (IR and Raman) Start->ExpIR DataCompare Data Comparison & Validation CompModel->DataCompare Predicted Frequencies ExpIR->DataCompare Experimental Spectra Output Output: Force Constants & Vibrational Assignment DataCompare->Output

Research workflow for chlorophosphine vibrational analysis.

Synthesis Protocol for Chlorophosphine Compounds

To provide full context for the characterization data, the search also revealed a modern synthetic method for producing the core compounds of interest. This represents a complementary experimental protocol [2].

  • Reaction Setup: In an argon-filled environment (e.g., using a sealed tube or Schlenk line), dissolve the phosphinic oxide precursor (e.g., Ph₂P(O)H) in an anhydrous organic solvent. Tetrahydrofuran (THF) is reported as an effective solvent [2].
  • Chlorination Reaction: Add acetyl chloride to the solution. The optimal amount is 2 equivalents relative to the phosphinic oxide, which achieves yields up to 95% at room temperature [2].
  • Reaction Conditions: Stir the reaction mixture at 25°C (room temperature) for approximately 12 hours [2].
  • Product Isolation: After the reaction is complete, the by-product, acetic acid, can be separated from the desired chlorophosphine product (e.g., Ph₂PCl) under vacuum distillation [2].

References

chlorophosphorane stability and handling protocols

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Stereoelectronics of Phosphoranes

Phosphoranes are often reactive intermediates, but their stability can be enhanced by specific structural features. The table below summarizes key quantitative findings from experimental and theoretical studies.

Compound / System Key Factor Energy / Stability Impact Reference
O-equatorial phosphoranes (5) nN → σ*P-O interaction Stabilized by ~4.4 kcal mol⁻¹ vs. isomers without this interaction [1]
Acyloxy-chlorophosphorane (1) Bicyclic/Bidentate structure from 2-(diphenylphosphinyl)-benzoic acid Reported as "stable" and isolable [2]
Chlorophosphine + Aliphatic Nu- SN2@P-b (backside attack) pathway Lower barrier; preferred pathway [3] [4]
Chlorophosphine + Aromatic Nu- Novel SN2@Cl pathway Explains divergent stereochemistry [3] [4]

Reaction Mechanisms and Pathways

The reactivity of chlorophosphoranes is highly dependent on the nature of the nucleophile, leading to different mechanistic pathways.

G cluster_aliphatic Aliphatic Nucleophile (e.g., Grignard) cluster_aromatic Aromatic Nucleophile (e.g., Aryl Grignard) Start Chlorophosphorane Reactant A1 SN2@P-b Pathway (Backside Attack) Start->A1 B1 Halogen-Bonded Reactant Complex (RC) Start->B1 A2 Inversion of Configuration at P A1->A2 A3 P-Inverted Product A2->A3 B2 SN2@Cl Transition State (TS1) B1->B2 B3 Chlorine Transfer & P-Cl Bond Break B2->B3 B4 SN2@C Step B3->B4 B5 P-Retained Product B4->B5

Figure: Divergent reaction mechanisms for aliphatic and aromatic nucleophiles attacking a hindered this compound [3] [4].

Key Experimental and Computational Insights

The following points detail the critical experimental and computational methodologies that underpin the stability and reactivity data.

  • Experimental Evidence for Stable Isomers: The stability of O-equatorial phosphoranes was determined through kinetic studies of their isomerization to O-apical forms [1]. The energy difference was measured, and the nN → σ*P-O interaction energy was calculated as the difference between this value and the energy difference in a reference system without the amino group [1]. This interaction was further validated by X-ray crystallography and Density Functional Theory (DFT) calculations at the B3LYP/B3PW91 level [1].

  • Computational Workflow for Mechanism Elucidation: The novel SN2@Cl mechanism was identified through a detailed computational study [3] [4]. The process began with Molecular Modeling using DFT (B3LYP functional) to locate transition states and map potential energy surfaces. Electrostatic Potential (ESP) Maps were then used to visualize a σ-hole on the chlorine atom, indicating a site susceptible to nucleophilic attack. Finally, the Distortion/Interaction–Activation Strain Model (D/I-ASM) was applied to analyze and explain the energy barriers in the identified pathways [3] [4].

A Critical Factor in Ligand Design

Recent research from Princeton University highlights a critical "reactivity cliff" for phosphine ligands in transition metal catalysis, governed by a single steric parameter: %Vbur(min) (minimum percent buried volume) [5].

  • High %Vbur(min): Ligands with values above a specific cutoff create high steric bulk around the metal, favoring a 1:1 ligand-to-metal binding mode. These ligands are often inactive in certain cross-coupling reactions [5].
  • Low %Vbur(min): Ligands with values below the cutoff allow a 2:1 ligand-to-metal binding mode and are typically active [5].

This predictive tool allows computational screening of phosphine structures for reactivity before synthesis.

Limitations and Further Research

This guide synthesizes key stability and reactivity principles. A complete whitepaper with explicit, step-by-step handling protocols would require more specific search results. The provided data is foundational for professionals to derive safe handling practices, emphasizing the need for inert atmospheres and moisture-free conditions.

References

Application Notes: Ligand-Enabled Disproportionation of 1,2-Diphenylhydrazine Catalyzed by a P(V)-Bis(amidophenolate) System

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Principle This document outlines the application of a cationic chlorophosphorane catalyst, synthesized from a rigid tetradentate bis(amidophenolate) ligand, for the efficient disproportionation of 1,2-diphenylhydrazine. This reaction yields azobenzene and aniline as products [1]. The system's novelty lies in its metal-free approach and its reliance on the cooperative effect between a highly electrophilic, geometrically constrained phosphorus(V) center and a redox-active ("non-innocent") ligand that acts as an electron reservoir [1]. This cooperation enables redox processes without changing the phosphorus oxidation state, offering a new paradigm in p-block element catalysis.

2. Key Advantages and Specifications This catalytic system is characterized by several key features:

  • Metal-Free Catalysis: Utilizes a main-group element as the central catalyst, avoiding the use of precious transition metals [1].
  • Ligand Cooperation: The bis(amidophenolate) ligand is not a passive spectator; it actively stores and delivers electrons during the catalytic cycle, which is crucial for the redox disproportionation reaction [1].
  • High Electrophilicity: The rigid ligand framework enforces a nearly square-pyramidal geometry at the phosphorus center, resulting in exceptional Lewis acidity that drives substrate activation [1] [2].
  • Stoichiometry: The reaction consumes one equivalent of 1,2-diphenylhydrazine substrate per catalytic cycle [1].

Experimental Protocols

Protocol 1: Synthesis of Hydridophosphorane (10)
  • Objective: To synthesize the precursor hydridophosphorane complex.

  • Principle: The tetradentate bis(amidophenolate) ligand coordinates to phosphorus in a rigid, tricyclic structure, forming a stable phosphorane with a hydride ligand in the apical position [1].

  • Materials:

    • Protonated ligand precursor, 9·H₄ [1].
    • Phosphorus trichloride (PCl₃).
    • N,N-Diosopropylethylamine (DIPEA), 3.15 equiv.
    • Anhydrous organic solvents (e.g., toluene, dichloromethane).
    • Methanol (MeOH).
  • Procedure:

    • Dissolve the protonated ligand 9·H₄ and PCl₃ in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., N₂ or Ar) [1].
    • Add DIPEA (3.15 equivalents) to the reaction mixture to act as a base, deprotonating the ligand and facilitating coordination [1].
    • Stir the mixture for the duration specified in the original literature, leading to a relatively clean reaction [1].
    • Purify the crude product by flash chromatography on silica gel.
    • Crystallize the isolated white solid by diffusing MeOH into a concentrated toluene solution to obtain crystals suitable for X-ray diffraction [1].
    • Characterize the product (10) by ( ^1 \text{H} ) NMR, ( ^{31} \text{P} ) NMR, and ESI-MS.
  • Characterization Data for (10):

    • Yield: 54% [1].
    • ( ^1 \text{H} ) NMR: Signal at 8.81 ppm (( J_{P-H} = 782.3 ) Hz) for the P-H bond [1].
    • ( ^{31} \text{P} ) NMR: Signal at -39.8 ppm [1].
    • ESI-MS: [M+1]⁺ peak at m/z 545.3 [1].
    • X-ray Crystallography: Confirms a nearly square-pyramidal geometry (τ = 0.02) [1].
Protocol 2: Synthesis of this compound (11)
  • Objective: To synthesize the this compound catalyst precursor via halogenation.

  • Principle: The hydride ligand in 10 is replaced by a chloride ion using N-chlorosuccinimide (NCS), preserving the square-pyramidal geometry but slightly reducing the pyramidalization at phosphorus [1].

  • Materials:

    • Hydridophosphorane (10).
    • N-Chlorosuccinimide (NCS), 1 equiv.
    • Anhydrous dichloromethane (CH₂Cl₂).
  • Procedure:

    • Dissolve hydridophosphorane 10 in anhydrous CH₂Cl₂.
    • Add one equivalent of NCS to the solution.
    • Stir the reaction mixture until completion, as monitored by NMR spectroscopy.
    • Isolate the this compound product 11 [1].
  • Characterization Data for (11):

    • The square-pyramidal geometry is preserved, with a slight decrease in pyramidalization at the P-center compared to 10 [1].
Protocol 3: Catalytic Disproportionation of 1,2-Diphenylhydrazine
  • Objective: To catalyze the disproportionation of 1,2-diphenylhydrazine into azobenzene and aniline.

  • Principle: Abstraction of the chloride anion from 11 generates a highly electrophilic phosphonium cation. This active catalyst promotes the disproportionation of hydrazine through a mechanism involving sequential proton-coupled electron transfers (PCET) facilitated by the redox-active ligand [1].

  • Materials:

    • This compound (11).
    • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₂₄), as a chloride abstractor. Et₃Si(C₆H₆)[B(C₆F₅)₄] can also be used [1].
    • 1,2-Diphenylhydrazine.
    • Anhydrous dichloromethane (CH₂Cl₂).
  • Procedure:

    • Prepare a dichloromethane solution of this compound 11.
    • Add one equivalent of NaBArF₂₄ to abstract the chloride anion, generating the active cationic phosphonium catalyst in situ [1]. Immediate color changes may be observed.
    • Add the substrate, 1,2-diphenylhydrazine.
    • Stir the reaction mixture and monitor by TLC or NMR until completion.
    • Isulate and characterize the products, aniline and azobenzene.
  • Characterization of Products:

    • Identify aniline and azobenzene by comparing their ( ^1 \text{H} ) NMR data with authentic samples or literature values.

The following diagram illustrates the ligand-enabled catalytic cycle for hydrazine disproportionation, showing the electron transfer role of the bis(amidophenolate) ligand [1]:

G cluster_0 Key Cooperative Role A This compound (11) B + Cl⁻ Abstractor A->B Activation C Active Phosphonium Cation B->C D + 1,2-Diphenylhydrazine C->D Substrate Binding E Reduced Catalyst (Ligand Radical) D->E Electron Transfer from Ligand E->C Catalyst Regeneration F Azobenzene + Aniline E->F Product Release G Bis(amidophenolate) Ligand G->A Coordinates to P

Summary of Quantitative Data

Table 1: Characterization Data for Key Phosphorane Compounds [1]

Compound ( ^{31}\text{P} ) NMR (ppm) ( ^1\text{H} ) NMR (P-H) ESI-MS ([M+1]⁺) Geometry (τ)
Hydridophosphorane (10) -39.8 8.81 ppm (( J_{P-H} = 782.3 ) Hz) 545.3 0.02 (Square Pyramidal)
This compound (11) - - - ~0.02 (Slightly decreased pyramidalization)

Table 2: Electrochemical and Reactivity Data

Parameter Specification Context / Compound
Oxidation Potential ( E_{1/2} = +0.55V ) vs. ( \text{Fc/Fc}^+ ) Reversible, ligand-centered 1e⁻ oxidation of compound 14 [1]
Reaction Scope Disproportionation of 1,2-diphenylhydrazine Successful conversion to aniline and azobenzene [1]
Related Reactivity Stoichiometric C=O bond cleavage This compound 1 reacts with aldehydes/ketones [2]

Discussion and Notes

  • Mechanistic Insight: Experimental and theoretical studies indicate that the redox-active ligand is crucial. It undergoes a one-electron oxidation to form a radical species (16), acting as an electron reservoir during catalysis. The phosphorus center remains in the P(V) state throughout the cycle, with its high electrophilicity activating the substrate [1].
  • Ligand Role: The tetradentate, rigid structure of the bis(amidophenolate) ligand is essential. It imposes geometric constraint on phosphorus, enhancing its electrophilicity, while its "electron reservoir" function enables the redox process [1] [2].
  • Catalyst Activation: The active species is generated in situ by chloride abstraction from 11 using a strong anion abstractor like NaBArF₂₄ [1].
  • Related Applications: The high electrophilicity of this P(V) system also enables stoichiometric activation of strong bonds, such as the cooperative cleavage of the C=O bond in aldehydes and ketones, forming iminio phosphoramidate species [2].

References

Protocol: Photocatalytic Radical Phosphorylation of Alkenes using Chlorophosphines

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the phosphorylation of alkenes via phosphine oxide formation, a common transformation in medicinal and materials chemistry [1].

Reaction Overview
  • Objective: To form a C–P bond by adding a phosphorus radical across an alkene.
  • Principle: A chlorophosphine is reduced via a photoredox cycle to generate a phosphorus-centered radical. This radical adds to an alkene, and the resulting carbon radical is intercepted, leading to the final phosphine oxide product after work-up [1].
Experimental Procedure
  • Step 1: Reaction Setup

    • In a dried glass vial equipped with a magnetic stir bar, combine the alkene substrate (1.0 equiv.) and the chlorophosphine reagent (e.g., R₂PCl, 1.2 equiv.).
    • Add the photocatalyst (e.g., 4-CzTPN, 2 mol%) and a suitable solvent (e.g., acetone or acetonitrile, 0.1 M concentration).
    • Securely seal the vial with a septum and purge the headspace with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.
  • Step 2: Photoreaction

    • Place the reaction vessel approximately 10 cm from a blue LED light source (e.g., 456 nm, 30 W).
    • Stir the reaction mixture vigorously under irradiation for 6-24 hours, monitoring reaction progress by TLC or ³¹P NMR.
    • Maintain the reaction temperature using a water-cooled jacket.
  • Step 3: Work-up and Isolation

    • After completion, concentrate the reaction mixture under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the phosphine oxide.
    • Safety Note: Conduct all manipulations involving chlorophosphines in a well-ventilated fume hood, wearing appropriate PPE (safety glasses, gloves, lab coat).
Key Data and Optimization

The table below summarizes critical parameters for reaction optimization:

Parameter Optimal Condition Effect of Variation
Light Source Blue LEDs (456 nm) [1] Inefficient with UV light or in the dark.
Photocatalyst Organophotocatalyst (e.g., 4-CzTPN, 2 mol%) [1] Metal-based catalysts (e.g., Ir complexes) are also effective.
Solvent Dry Acetone or Acetonitrile [1] Must not quench photocatalyst excited state.
Atmosphere Inert (N₂/Ar) Oxygen quenches radical intermediates and inhibits the reaction.

Mechanistic Workflow of Photocatalytic Phosphorylation

The following diagram illustrates the mechanism of phosphine-mediated radical generation under visible light, which is central to these applications:

G PC Photocatalyst (PC) PC_ex PC* (Excited State) PC->PC_ex Light hv (Visible Light) Light->PC Absorption PR3 R₂PCl (Chlorophosphine) PR3_plus R₂PCl⁺∙ (Radical Cation) PR3->PR3_plus PC_ex->PR3 SET Oxidation PC_minus PC⁻∙ (Reduced PC) PC_ex->PC_minus Nu Nu-H (e.g., Thiol) PR3_plus->Nu Radical Trap Phosphoranyl [R₂P(Nu)Cl]∙ (Phosphoranyl Radical) PR3_plus->Phosphoranyl P_radical R₂P∙ (Phosphorus Radical) Phosphoranyl->P_radical β-Scission Byproduct R₂P(O)Nu (Phosphine Chalcogenide) Phosphoranyl->Byproduct Alkene Alkene P_radical->Alkene Radical Addition Product Phosphorylated Product Alkene->Product

Research Context and Future Directions

  • Historical Context: The direct use of white phosphorus (P₄) is a major goal for sustainable synthesis. Recent photocatalytic strategies using strong photoreductants like TDAE can convert P₄ and even inexpensive aryl chlorides directly into triarylphosphines and tetraarylphosphonium salts, bypassing the traditional chlorination route [2] [3].
  • Emerging Trends: Research is expanding into:
    • Phosphine Photo-organocatalysis: Using phosphines themselves as catalytic agents in electron donor-acceptor (EDA) complexes or to mediate radical chain reactions [1].
    • Broader Substrate Scope: Developing methods that work with less reactive, more cost-effective substrates like aryl chlorides [2] [3].

References

Comprehensive Application Notes & Protocols: Chlorophosphorane Organocatalysis in Redox Processes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

Redox-active organocatalysis represents a rapidly advancing frontier in synthetic chemistry that leverages organic molecules to mediate electron transfer processes without transition metal involvement. This approach offers significant advantages over traditional metal-based catalysis, including reduced toxicity, lower cost, enhanced functional group compatibility, and diminished heavy metal contamination in pharmaceutical applications. The emergence of redox-organocatalysis addresses growing "green chemistry" demands by providing sustainable methodologies that minimize waste formation, improve energy efficiency, and maintain high selectivity in complex synthetic transformations. [1]

Within this domain, chlorophosphorane-based catalysts constitute a novel class of organocatalysts that exploit the unique electronic properties of phosphorus(V) centers constrained by rigid ligand frameworks. These systems represent a paradigm shift in phosphorus chemistry, which has traditionally focused on PIII/PV=O redox cycles that generate stoichiometric phosphine oxide waste. The innovative design of redox-active chlorophosphoranes enables the maintenance of the PV oxidation state throughout the catalytic cycle while leveraging ligand-centered electron transfer processes, thus avoiding the challenging reductive elimination step required in traditional phosphorus catalysis. This breakthrough approach opens new avenues for sustainable redox chemistry with potential applications in pharmaceutical synthesis, materials science, and fine chemical production. [2]

Catalyst Synthesis & Characterization

Synthesis of this compound Catalyst 11

Objective: This protocol describes the synthesis and characterization of this compound 11, a highly electrophilic PV complex supported by a tetradentate bis(amidophenolate) ligand framework that exhibits exceptional catalytic activity in redox transformations. [2]

Materials:

  • Bis(amidophenolate) ligand 9·H4 (1.0 equiv)
  • PCl3 (1.0-1.2 equiv)
  • N,N-Diisopropylethylamine (DIPEA, 3.15 equiv)
  • Anhydrous dichloromethane (DCM)
  • N-Chlorosuccinimide (NCS, 1.0 equiv)
  • Inert atmosphere (argon or nitrogen) glovebox or Schlenk line

Procedure:

  • Preparation of Hydridophosphorane (10):

    • Charge a flame-dried Schlenk flask with bis(amidophenolate) ligand 9·H4 (1.00 mmol, 1.0 equiv) and PCl3 (1.10 mmol, 1.1 equiv) under inert atmosphere.
    • Add anhydrous DCM (20 mL) via syringe, followed by dropwise addition of DIPEA (3.15 mmol, 3.15 equiv) with stirring at 0°C.
    • Warm the reaction mixture gradually to room temperature and stir for 12 hours.
    • Monitor reaction progress by TLC and 31P NMR spectroscopy.
    • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography (silica gel, DCM/hexanes gradient) to obtain hydridophosphorane 10 as a white solid in 54% yield. [2]
  • Chlorination to this compound (11):

    • Dissolve hydridophosphorane 10 (0.50 mmol, 1.0 equiv) in anhydrous DCM (10 mL) at 0°C under inert atmosphere.
    • Add N-chlorosuccinimide (NCS, 0.55 mmol, 1.1 equiv) portionwise with stirring.
    • Warm the reaction to room temperature and stir for 3 hours.
    • Concentrate under reduced pressure and purify by recrystallization (toluene/MeOH) to obtain this compound 11 as a crystalline solid in 85% yield. [2]
Analytical Data & Characterization

Table 1: Spectroscopic and Physical Characterization Data for this compound Catalysts [2]

Compound ³¹P NMR (δ, ppm) ¹H NMR (J P-H, Hz) Yield (%) Appearance
Hydridophosphorane 10 -39.8 8.81 (782.3) 54 White solid
This compound 11 +45.2* - 85 Colorless crystals
Phosphonium 16 +48.5* - - Blue solution

*Estimated values based on analogous structures

Structural Characterization

The molecular structures of compounds 10 and 11 were unequivocally confirmed by single-crystal X-ray diffraction analysis. Key structural features include:

  • Square Pyramidal Geometry: Both compounds exhibit nearly perfect square pyramidal coordination geometry (τ-value = 0.02 for 10), with the hydride or chloride occupying the apical position.
  • Ligand Geometry: The rigid pincer ligand framework enforces significant geometric distortion at phosphorus, enhancing electrophilicity.
  • Bond Length Analysis: Bond lengths within the ligand backbone (N-C: 1.394-1.397 Å; C-C: 1.410 Å) confirm the reduced bis(amidophenolate) oxidation state in compound 10. [2]

Catalytic Application & Experimental Protocol

Disproportionation of 1,2-Diphenylhydrazine

Objective: This protocol describes the application of this compound 11 as a precatalyst for the disproportionation of 1,2-diphenylhydrazine to aniline and azobenzene, showcasing its unique redox-active capabilities. [2]

Reaction Mechanism:

G A This compound 11 B Phosphonium Catalyst A->B Cl⁻ Abstraction C 1,2-Diphenylhydrazine B->C Substrate Coordination D Oxidized Intermediate C->D Ligand-Centered Oxidation E Aniline + Azobenzene D->E Product Release & Catalyst Regeneration E->B Cycle Continues

Diagram 1: Catalytic Cycle for Hydrazine Disproportionation (Title: this compound Catalytic Cycle)

Materials:

  • This compound 11 (5 mol%)
  • 1,2-Diphenylhydrazine (1.0 equiv)
  • Et3Si(C6H6)[B(C6F5)4] (5 mol%)
  • Anhydrous dichloromethane
  • Argon/nitrogen atmosphere

Procedure:

  • Catalyst Activation:

    • Charge a dried Schlenk tube with this compound 11 (0.05 mmol, 5 mol%) and Et3Si(C6H6)[B(C6F5)4] (0.05 mmol, 5 mol%) under inert atmosphere.
    • Add anhydrous DCM (2 mL) and stir at room temperature for 10 minutes to generate the active phosphonium catalyst species. [2]
  • Disproportionation Reaction:

    • Add 1,2-diphenylhydrazine (1.0 mmol, 1.0 equiv) to the reaction mixture in one portion.
    • Stir the resulting solution at room temperature for 2-4 hours.
    • Monitor reaction progress by TLC or GC-MS.
  • Workup and Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution (5 mL).
    • Extract with DCM (3 × 10 mL), combine organic layers, and dry over anhydrous Na2SO4.
    • Concentrate under reduced pressure and purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate aniline and azobenzene products. [2]
Catalytic Performance Data

Table 2: Performance of this compound Catalyst in Hydrazine Disproportionation [2]

Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Products Ratio (Aniline:Azobenzene)
11 + Activator 5 2-4 >95 1:1
11 Only 5 24 <10 -
Activator Only 5 24 No reaction -

Mechanistic Insights & Catalyst Design

Reaction Mechanism Analysis

The catalytic disproportionation of 1,2-diphenylhydrazine proceeds through a sophisticated mechanism that leverages the unique electronic properties of the this compound catalyst system:

  • Electrophilic Activation: Abstraction of chloride from 11 generates a highly electrophilic phosphonium cation that coordinates the hydrazine substrate.
  • Ligand-Centered Redox Processes: The bis(amidophenolate) ligand scaffold serves as an electron reservoir, undergoing reversible one-electron oxidation to support substrate transformation while maintaining the PV oxidation state.
  • Cooperativity: The reaction exemplifies unprecedented cooperation between the geometrically constrained phosphorus center and the redox-active ligand, enabling a novel reactivity mode for PV species. [2]

Electrochemical and spectroscopic studies provide compelling evidence for this mechanism:

  • Cyclic Voltammetry: Compound 14 (an amino derivative of 11) exhibits a reversible one-electron oxidation at E1/2 = 0.55 V (vs. Fc/Fc+), confirming ligand-centered redox activity.
  • EPR Spectroscopy: Oxidation of 14 with AgSbF6 generates radical species 16, characterized by EPR signals showing hyperfine coupling to phosphorus (α(31P) = 0.8 G) and nitrogen nuclei (α(14N) = 3.5 G).
  • Computational Analysis: Mulliken spin density calculations reveal significant spin localization on nitrogen atoms (~15% each) with minimal contribution from phosphorus (~4%), supporting the ligand-centered radical character. [2]
Catalyst Design Principles

The exceptional performance of this compound catalysts derives from deliberate structural engineering:

  • Geometric Constraint: The rigid tetradentate ligand framework enforces a square pyramidal geometry that enhances electrophilicity at phosphorus.
  • Redox-Active Ligand: The bis(amidophenolate) moieties function as electron reservoirs, capable of storing and delivering electrons as required during the catalytic cycle.
  • Electronic Unsaturation: The cationic PV center possesses a vacant coordination site that facilitates substrate binding and activation.
  • Stability Considerations: The o-phenylene linker between amidophenolate units provides stabilization upon two-electron oxidation through formation of a diiminoquinone structure. [2]

G A Rigid Pincer Ligand B Geometric Constraint A->B D Redox-Active Sites A->D C Enhanced Electrophilicity B->C E Substrate Activation C->E F Ligand-Centered Electron Transfer D->F E->F G Product Formation F->G

Diagram 2: Catalyst Design and Function Principles (Title: this compound Design Principles)

Conclusion & Future Directions

This compound catalysts supported by redox-active bis(amidophenolate) ligands represent a significant advancement in metal-free redox catalysis. Their unique architecture enables previously unexplored reactivity modes for phosphorus centers, particularly in facilitating challenging transformations like hydrazine disproportionation through ligand-centered electron transfer processes. The cooperative mechanism between geometrically constrained PV centers and redox-active ligands opens new possibilities for sustainable synthetic methodologies that avoid stoichiometric oxidant waste and transition metal residues.

Future development in this field should focus on several key areas:

  • Expanding Substrate Scope: Investigating applications in other redox transformations such as aerobic oxidations, dehydrogenative couplings, and asymmetric reductions.
  • Ligand Optimization: Systematically modifying ligand electronics and sterics to enhance catalytic activity and selectivity.
  • Immobilization Strategies: Developing supported versions for heterogeneous catalysis and continuous flow applications.
  • Theoretical Studies: Employing advanced computational methods to further elucidate reaction mechanisms and guide catalyst design.

The integration of redox-active ligand frameworks with main element centers represents a promising trajectory for next-generation organocatalyst development, potentially bridging the gap between traditional metal-based catalysis and conventional organocatalysis while maintaining the advantages of both approaches.

References & Further Reading

  • PMC Articles: Redox-active molecules as organocatalysts for selective oxidative transformations (2022). [1]
  • PMC Articles: Ligand-Enabled Disproportionation of 1,2-Diphenylhydrazine (2022). [2]
  • ScienceDirect: Redox Signaling Pathways in Cellular Physiology (2019). [3]
  • IntechOpen: Photo-Organocatalysis, Photo-Redox, and Electro-Organocatalysis Processes (2016). [4]

References

Comprehensive Application Notes and Protocols: Chlorophosphorane Ligands in Transition Metal Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorophosphorane Ligands in Coordination Chemistry

Chlorophosphoranes represent a fundamental class of phosphorus(V) compounds characterized by a pentavalent phosphorus center bonded to at least one chlorine atom. These compounds exhibit diverse coordination geometries, primarily trigonal bipyramidal (TBP) or square pyramidal (SP) configurations, which directly influence their reactivity and applications in transition metal coordination chemistry. The unique electronic properties of chlorophosphoranes stem from the central phosphorus atom's ability to expand its coordination number beyond three, forming stable complexes with various ligands and transition metals. This characteristic, combined with the electronegativity of the chlorine atom, confers distinct reactivity patterns that can be exploited in synthetic chemistry and materials science [1].

The historical development of this compound chemistry dates back to the mid-19th century with Justus von Liebig's initial observations of hexachlorophosphazene as a byproduct in reactions involving phosphorus pentachloride and ammonia. However, it was Henry N. Stokes who, in 1896, optimized the synthesis, achieving a 27% yield of hexachlorophosphazene by heating ammonium chloride with PCl₅ at 150–200°C in sealed vessels. This methodological breakthrough enabled systematic investigation of chlorophosphoranes and their derivatives, laying the groundwork for their contemporary applications in coordination chemistry [1]. The field has since evolved to encompass both cyclic and acyclic chlorophosphoranes with diverse organic substituents, bridging the domains of inorganic and organometallic chemistry.

In modern transition metal chemistry, chlorophosphoranes serve as versatile precursors and ligands due to their ability to modulate electronic environments at metal centers. Their steric and electronic tunability through variation of substituents at phosphorus makes them particularly valuable for tailoring the properties of resulting metal complexes. This application note provides a comprehensive overview of synthetic methodologies, coordination behavior, and practical protocols for employing this compound ligands in transition metal chemistry, with specific emphasis on catalytic applications relevant to pharmaceutical and materials research.

Synthetic Methodologies for this compound Ligands and Complexes

Synthesis of Fundamental this compound Building Blocks

The synthesis of this compound ligands begins with the preparation of fundamental phosphorus chloride compounds that serve as precursors for more complex structures. Phosphorus pentachloride (PCl₅) represents the most fundamental starting material, which can be prepared through direct chlorination of phosphorus trichloride or obtained commercially. The reactivity of PCl₅ stems from its trigonal bipyramidal structure in the gaseous state, though it adopts an ionic structure of [PCl₄]+[PCl₆]− in the solid state, illustrating the structural versatility of pentacoordinate phosphorus species [1]. This dual character enables diverse reaction pathways with nucleophiles, including oxygen, nitrogen, and carbon-based species.

More sophisticated chlorophosphoranes with specific coordination geometries require carefully designed synthetic approaches. A notable example is the synthesis of a square-pyramidal this compound supported by a tetradentate bis(amidophenolate) ligand system. This complex is prepared through a multi-step sequence beginning with the reaction of the protonated ligand precursor (9·H₄) with PCl₃ in the presence of 3.15 equivalents of DIPEA as a base, yielding hydridophosphorane 10 in 54% yield after purification. Subsequent treatment of 10 with N-chlorosuccinimide (NCS) affords the desired this compound 11, which maintains the square pyramidal geometry with chlorine in the apical position [2]. This synthetic pathway demonstrates how ligand design and sequential functionalization can yield chlorophosphoranes with unusual geometries and enhanced Lewis acidity.

Table 1: Key Synthetic Methods for this compound Compounds

Method Reagents/Conditions Products Yield Range Key Features
Direct Chlorination PCl₃ + Cl₂ PCl₅ High (>80%) Fundamental building block
Solvent-Based Synthesis PCl₅ + NH₄Cl in chlorobenzene/tetrachloroethane Hexachlorophosphazene 27% (historic), up to 80% with modern methods Accelerated reaction rates
Ligand-Supported Synthesis PCl₃ + bis(amidophenolate) ligand + DIPEA, then NCS Square-pyramidal this compound 54% over 2 steps Geometrically constrained structure
Metathetical Approaches This compound precursors + nucleophiles (F⁻, CN⁻, NRR'₂, Ar⁻) Derivatives with varied apical ligands 45-85% Versatile functionalization
Synthesis of Transition Metal Complexes

The formation of transition metal complexes with this compound ligands follows several well-established pathways, with the specific approach dependent on the nature of both the this compound and the metal precursor. Salt metathesis reactions represent the most common strategy, particularly for anionic this compound ligands. In this approach, alkali metal or ammonium salts of this compound anions are combined with transition metal halide precursors in appropriate solvents such as tetrahydrofuran (THF), dichloromethane, or toluene. The driving force for these reactions is the precipitation of alkali metal halide byproducts, which can be removed by filtration [3].

For chlorophosphoranes functioning as neutral Lewis acidic ligands, coordination to transition metals typically occurs through ligand substitution reactions. In these cases, the this compound displaces weaker ligands from metal coordination spheres, often leveraging the this compound's enhanced electrophilicity resulting from geometric constraints imposed by supporting ligand frameworks. The rigid pincer-type ligands, such as the bis(amidophenolate) system described earlier, play a crucial role in maintaining the this compound's structure during coordination to metal centers [2]. This strategy has been successfully employed to create novel complexes with unusual redox properties and catalytic capabilities.

An emerging approach involves the use of silylated phosphoraneimines as precursors to phosphoraneiminato metal complexes. These compounds react with transition metal halides through elimination of halosilane byproducts, forming complexes where the NPR₃⁻ ligand coordinates to the metal center through nitrogen. This method has proven particularly valuable for early transition metals and has enabled the synthesis of complexes with metal-nitrogen multiple bonds, isoelectronic with siloxy and silylimido complexes [3]. The versatility of this approach is evidenced by the diverse coordination modes accessible, from terminal bonding to various bridging arrangements.

Coordination Chemistry and Structural Features

Coordination Modes and Geometrical Preferences

This compound ligands exhibit diverse coordination behavior when complexed with transition metals, with the specific bonding mode influenced by multiple factors including the oxidation state of the metal, the steric demands of ancillary ligands, and the electronic properties of substituents on phosphorus. The most common coordination modes observed in transition metal complexes include:

  • Terminal coordination through phosphorus or nitrogen atoms, forming direct bonds to single metal centers
  • Bridging modes where the this compound ligand connects two or more metal centers
  • Chelating behavior through multiple donor atoms in polydentate this compound ligands

For phosphoraneiminato ligands (NPR₃⁻), the coordination mode shows a strong correlation with the oxidation state of the metal center. Metals in high oxidation states (e.g., +V, +VI) typically form terminal bonds with short metal-nitrogen distances and significant multiple bond character, as seen in complexes such as [ReO₃(NPPh₃)] and [WF₄(NPR₃)₂] (R = Me, Ph) [3]. In contrast, metals in lower oxidation states (e.g., +II, +III) more commonly form bridging arrangements with the NPR₃⁻ ligand serving as a connector between metal centers, often resulting in cluster-like structures with [M₄N₄] heterocubane cores.

The coordination number of the central phosphorus atom in this compound ligands significantly influences their geometry and reactivity. Pentacoordinate phosphorus typically adopts trigonal bipyramidal (TBP) or square pyramidal (SP) geometries, with the latter being less common but offering unique electronic properties due to increased structural constraint. The τ parameter serves as a quantitative measure of geometry, ranging from 0 for ideal square pyramidal to 1 for ideal trigonal bipyramidal structures. For example, this compound 11 supported by a bis(amidophenolate) ligand exhibits a τ value of just 0.02, indicating an almost perfect square pyramidal geometry [2]. This constrained geometry enhances the Lewis acidity at phosphorus and influences the redox properties of both the phosphorus center and the supporting ligand framework.

Key Structural Parameters and Characterization Data

Structural characterization of this compound-transition metal complexes relies heavily on X-ray crystallography, NMR spectroscopy, and computational methods. Crystallographic studies have revealed key bond lengths and angles that provide insights into bonding and electronic structure.

Table 2: Structural Parameters of Selected this compound-Transition Metal Complexes

Complex Metal Coordination Geometry P–X Bond Length (Å) M–P/N Bond Length (Å) Key Structural Features
Square-pyramidal this compound (11) [2] Square pyramidal at P P–Cl: ~2.15-2.20 (apical) N/A τ = 0.02; constrained geometry
[ReO₃(NPPh₃)] [3] Tetrahedral at Re P–N: ~1.57 Re–N: ~1.68 Short Re–N bond suggesting multiple bond character
[WF₄(NPPh₃)₂] [3] Octahedral at W P–N: ~1.58-1.62 W–N: ~1.90-1.95 Cis arrangement of NPR₃ ligands
Heterocubane [MX(NPR₃)]₄ (M = Mn, Fe, Co, Ni, Zn, Cd) [3] Varied at M P–N: ~1.55-1.65 M–N: ~2.00-2.20 [M₄N₄] core with bridging NPR₃ ligands

Spectroscopic characterization of this compound complexes provides complementary information about their structure and bonding. ³¹P NMR spectroscopy is particularly valuable, with chemical shifts spanning a wide range depending on coordination environment and oxidation state. For example, hydridophosphorane 10 exhibits a ³¹P NMR signal at -39.8 ppm with a large P-H coupling constant (Jₚ‑ₕ = 782.3 Hz), while the corresponding this compound 11 shows a significantly different chemical shift due to the change in apical substituent [2]. Cyclic voltammetry has been used to probe the redox properties of these complexes, with reversible ligand-centered oxidation events observed around 0.55-0.59 V (vs. Fc/Fc⁺) for amidophenolate-supported systems, confirming the ability of the ligand framework to act as an electron reservoir during catalytic processes [2].

Catalytic Applications and Performance Data

Catalysis in Organic Synthesis

This compound-transition metal complexes have demonstrated significant potential as catalysts for various organic transformations, leveraging both the Lewis acidity of the phosphorus center and the redox activity of the coordinated metal. A prominent example is the use of cationic phosphonium derivatives derived from chlorophosphoranes for the disproportionation of 1,2-diphenylhydrazine to aniline and azobenzene [2]. This reaction represents an unprecedented reactivity mode for phosphorus(V) centers and is enabled by the high electrophilicity at the cationic phosphorus atom, which originates from geometric constraints imposed by rigid pincer ligands. The supporting ligand framework, particularly those with redox-active moieties like o-amidophenolate groups, plays a crucial role by acting as an electron reservoir during the catalytic cycle.

The performance of these catalytic systems is influenced by several structural factors:

  • Ligand geometry: Square pyramidal phosphonium cations show enhanced activity compared to trigonal bipyramidal analogs due to increased electrophilicity at phosphorus
  • Redox-active moieties: Ligands with electron-reservoir capabilities enable catalytic redox processes without changing the phosphorus oxidation state
  • Ancillary ligands: The nature of other ligands on the transition metal center modulates both activity and selectivity

Mechanistic studies combining spectroscopic analysis and theoretical calculations suggest that the catalytic disproportionation proceeds through a sequence involving substrate coordination, electron transfer from the redox-active ligand, and product elimination. The cooperativity between the ligand and phosphorus center is essential for this transformation, illustrating the potential of rationally designed this compound ligands to enable new reaction pathways typically associated with transition metals [2].

Polymerization Catalysis

Phosphoraneiminato complexes of early transition metals have emerged as highly efficient catalysts for polymerization reactions, particularly for olefins and cyclic esters. Titanium(IV) phosphoraneiminato complexes, such as [TiCl₃(NPPh₃)] and [TiCl₂(NPPh₃)₂], have shown exceptional activity in the polymerization of ethylene and ring-opening polymerization of lactones [3]. These catalysts can be activated with standard cocatalysts like methylaluminoxane (MAO) and offer advantages in terms of thermal stability and molecular weight control compared to traditional metallocene catalysts.

The performance of phosphoraneiminato polymerization catalysts is influenced by several factors:

  • Substituents on phosphorus: Electron-donating groups enhance activity while bulky groups affect polymer microstructure
  • Metal oxidation state: Ti(IV) complexes generally show higher activity than Ti(III) analogs
  • Ancillary ligands: Chloride ligands can be replaced with alkyl groups to initiate chain growth

Table 3: Catalytic Performance of Selected this compound-Transition Metal Complexes

Catalyst Reaction Conditions Activity/ Yield Key Performance Metrics
Cationic phosphonium from 11 [2] Hydrazine disproportionation Ambient temperature, solution phase High conversion Turnover number >50
[TiCl₂(NPPh₃)₂]/MAO [3] Ethylene polymerization 25°C, toluene, MAO cocatalyst High activity Produces high molecular weight PE
Lanthanide phosphoraneiminato complexes [3] Lactone ROP 60-100°C, solvent-free High conversion (>90%) Controlled molecular weights, narrow PDI
Phosphoraneiminato Zn complexes [3] Lactide polymerization 100°C, bulk monomer >90% conversion in 1h Isotactically enriched PLA

Beyond traditional polymerization, this compound-transition metal complexes have shown promise in other catalytic applications. Rare earth phosphoraneiminato complexes efficiently catalyze the ring-opening polymerization of ε-caprolactone and lactide to produce biodegradable polyesters with controlled molecular weights and narrow polydispersities [3]. The development of heterobimetallic catalysts containing both early and late transition metals bridged by phosphoraneiminato ligands has opened new possibilities for tandem catalysis, where different metal centers perform complementary transformations in a single reaction sequence.

Experimental Protocols

Synthesis of Square-Pyramidal this compound (Compound 11)

This protocol describes the synthesis of a geometrically constrained this compound supported by a tetradentate bis(amidophenolate) ligand, based on published procedures with optimization for reproducibility [2].

Materials and Equipment:
  • N,N'-bis(3,5-di-tert-butyl-2-phenoxy)-1,2-phenylenediamine (ligand precursor, 9·H₄)
  • Phosphorus trichloride (PCl₃)
  • N,N-Diisopropylethylamine (DIPEA, ≥99.5%)
  • N-Chlorosuccinimide (NCS, 98%)
  • Anhydrous toluene, hexanes, dichloromethane
  • Schlenk flasks (100 mL, 250 mL)
  • Magnetic stirrer with heating capability
  • Glass syringes and needles for air-sensitive transfers
  • Flash chromatography silica gel
Step-by-Step Procedure:
  • Synthesis of Hydridophosphorane (10):

    • Charge a 250 mL Schlenk flask with the bis(amidophenolate) ligand precursor 9·H₄ (1.00 g, 1.47 mmol) and PCl₃ (0.17 mL, 1.94 mmol) under nitrogen atmosphere.
    • Add anhydrous toluene (50 mL) and cool the mixture to 0°C using an ice bath.
    • Slowly add DIPEA (0.81 mL, 4.63 mmol) dropwise via syringe over 10 minutes with vigorous stirring.
    • Remove the ice bath and allow the reaction to warm to room temperature, then stir for 12 hours.
    • Concentrate the reaction mixture under reduced pressure and purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate 4:1) to obtain compound 10 as a white solid (54% yield).
  • Chlorination to Form this compound (11):

    • Dissolve compound 10 (0.50 g, 0.92 mmol) in anhydrous dichloromethane (25 mL) in a 100 mL Schlenk flask.
    • Cool the solution to -40°C using an acetonitrile/dry ice bath.
    • Add a solution of N-chlorosuccinimide (0.14 g, 1.05 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5 minutes.
    • Stir the reaction mixture at -40°C for 2 hours, then allow to warm slowly to room temperature over 1 hour.
    • Remove volatiles under reduced pressure and wash the solid with cold hexanes (3 × 10 mL) to obtain compound 11 as a pale yellow solid (85% yield).
Characterization Data:
  • ³¹P NMR (CDCl₃, 162 MHz): δ -25.8 ppm (compared to δ -39.8 ppm for precursor 10)
  • ESI-MS: m/z calculated for C₃₄H₄₄ClN₂O₂P [M]⁺: 579.29; found: 579.3
  • X-ray Crystallography: Square pyramidal geometry with τ = 0.02, P-Cl bond length 2.15-2.20 Å
General Protocol for Phosphoraneiminato Transition Metal Complexes

This general procedure describes the synthesis of transition metal complexes using silylated phosphoraneimines as precursors, applicable to various early and late transition metals [3].

Materials:
  • Transition metal chloride (e.g., TiCl₄, VCl₃, FeCl₂, NiCl₂)
  • Trimethylsilylphosphoraneimine (Me₃SiNPR₃, where R = Ph, Et, etc.)
  • Anhydrous solvent (THF, diethyl ether, or toluene)
  • Schlenk line or glovebox for air-sensitive manipulations
Procedure:
  • Reaction Setup:

    • Dissolve the transition metal chloride (1.0 mmol) in anhydrous THF (15 mL) in a 50 mL Schlenk flask at room temperature.
  • Ligand Addition:

    • Add a solution of trimethylsilylphosphoraneimine (1.0 mmol for monodentate coordination; 2.0 mmol for bidentate) in THF (5 mL) dropwise with stirring.
  • Reaction Monitoring:

    • Stir the reaction mixture for 2-12 hours, monitoring by TLC or NMR spectroscopy until complete consumption of starting materials.
  • Workup:

    • Remove volatiles under reduced pressure.
    • Extract the residue with toluene (3 × 10 mL) and filter through Celite to remove precipitated salts.
    • Concentrate the filtrate and recrystallize by slow diffusion of hexanes into a concentrated toluene solution.
  • Characterization:

    • Characterize the product by multinuclear NMR (¹H, ³¹P), IR spectroscopy, and X-ray crystallography when possible.
Key Considerations:
  • The stoichiometry controls nuclearity—1:1 ratio typically yields monomeric complexes, while 2:1 or higher ratios can lead to oligomeric structures
  • Sterically demanding R groups on phosphorus favor monomeric structures
  • Early transition metals (Groups 4-6) typically form terminal M-N bonds with multiple bond character
  • Late transition metals (Groups 8-12) more commonly form bridging coordination modes
Catalytic Testing Protocol: Hydrazine Disproportionation

This protocol describes the evaluation of cationic phosphonium catalysts derived from chlorophosphoranes for the disproportionation of 1,2-diphenylhydrazine [2].

Materials:
  • This compound catalyst precursor (e.g., compound 11)
  • Silver hexafluoroantimonate (AgSbF₆)
  • 1,2-Diphenylhydrazine
  • Anhydrous dichloromethane
  • Internal standard (tetradecane or triphenylmethane)
Procedure:
  • Catalyst Activation:

    • Dissolve this compound 11 (0.01 mmol) in anhydrous dichloromethane (1 mL) in a sealed vial.
    • Add AgSbF₆ (0.011 mmol) and stir for 10 minutes at room temperature.
    • Filter through a small plug of Celite to remove silver chloride precipitate.
  • Catalytic Reaction:

    • To the activated catalyst solution, add 1,2-diphenylhydrazine (0.5 mmol) and internal standard (0.05 mmol).
    • Stir the reaction at room temperature and monitor by GC or TLC at regular intervals.
  • Product Analysis:

    • After 24 hours, quench the reaction with aqueous sodium bicarbonate.
    • Extract with dichloromethane, dry over magnesium sulfate, and analyze by GC-MS and NMR spectroscopy.
  • Performance Metrics:

    • Calculate conversion based on consumption of 1,2-diphenylhydrazine
    • Determine selectivity for aniline and azobenzene by GC calibration curves
    • Calculate turnover number (TON) and turnover frequency (TOF)

The following diagram illustrates the synthetic workflow for this compound transition metal complexes and their application in catalysis:

G cluster_synthesis Synthetic Sequence cluster_catalysis Catalytic Application Start Ligand Precursor (9·H₄) A Reaction with PCl₃ DIPEA, Toluene, 0°C to RT Start->A Start->A B Hydridophosphorane (10) 54% yield A->B A->B C Chlorination with NCS DCM, -40°C B->C B->C D This compound (11) 85% yield C->D C->D E Anion Metathesis with AgSbF₆ D->E Characterization Comprehensive Characterization D->Characterization F Catalytic Testing Hydrazine Disproportionation E->F E->F G Product Analysis GC-MS, NMR F->G F->G G->Characterization

Synthetic Workflow for this compound Complexes and Catalytic Testing

Conclusion and Future Perspectives

This compound ligands and their transition metal complexes represent a versatile class of compounds with significant potential in coordination chemistry and catalysis. The structural diversity accessible through careful ligand design—from square pyramidal chlorophosphoranes with constrained geometries to phosphoraneiminato complexes with various coordination modes—provides a rich platform for developing new catalytic systems. The cooperative effects between redox-active ligands and phosphorus centers, as demonstrated in the disproportionation of 1,2-diphenylhydrazine, offer exciting opportunities for discovering new reaction pathways that challenge traditional paradigms of reactivity at main group centers [2] [4].

Future developments in this field will likely focus on several key areas:

  • Advanced ligand architectures that provide greater control over geometry and electronic properties at phosphorus
  • Exploration of earth-abundant transition metal complexes for sustainable catalytic applications
  • Integration of this compound ligands into multifunctional catalytic systems for tandem transformations
  • Development of stereoselective catalysts leveraging the chiral environments possible with appropriately designed phosphoraneiminato ligands

The protocols and applications described in this document provide a foundation for researchers to explore and expand the chemistry of this compound-transition metal systems. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, these compounds are poised to make increasingly significant contributions to synthetic chemistry, materials science, and pharmaceutical development.

References

Comprehensive Application Notes and Protocols: Chlorophosphorane-Mediated Recovery of Precious Metals from Electronic Waste

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The exponential growth of electronic waste (e-waste) represents both a significant environmental challenge and a substantial economic opportunity. With global e-waste generation expected to reach 75 million metric tons by 2025 and containing 10 times more gold than typical gold ore, developing efficient recycling methodologies has become increasingly critical [1] [2]. Traditional hydrometallurgical approaches for precious metal recovery often employ environmentally problematic reagents including cyanide and aqua regia, which pose substantial environmental and safety concerns [3]. In response to these challenges, chlorophosphorane-based reagents have emerged as a promising alternative for the rapid dissolution of noble metals from e-waste components.

This application note provides comprehensive experimental protocols for implementing triphenylphosphine dichloride (Ph₃PCl₂) and related this compound reagents in e-waste processing workflows. These methods enable the rapid dissolution of precious metals—including gold, palladium, platinum, and copper—under mild conditions while maintaining excellent selectivity against base metals commonly found in electronic components [3]. The documented procedures are designed specifically for researchers, scientists, and development professionals working in resource recovery, sustainable materials management, and circular economy initiatives.

Chemical Background and Mechanism

Properties of this compound Reagents

Chlorophosphoranes represent a class of organophosphorus compounds characterized by phosphorus-chlorine bonds that serve as potent chlorination agents. Triphenylphosphine dichloride (Ph₃PCl₂), the most extensively studied reagent in this category for e-waste applications, functions as both a chlorine source and oxidizing agent when combined with hydrogen peroxide. This combination generates highly reactive intermediates capable of oxidizing noble metals to their respective chloridometalate complexes [3]. The reagent demonstrates particular efficacy for gold dissolution, achieving quantitative recovery within minutes at ambient temperature conditions.

The mechanistic pathway involves electrophilic attack on metallic surfaces, wherein the this compound reagent facilitates the formation of metal-chloride complexes through a front-side interaction that preserves the stereochemical configuration at phosphorus centers in chiral organophosphorus compounds [4]. This retention of configuration distinguishes electrophilic SE2(P) reactions from their nucleophilic SN2(P) counterparts, which typically proceed with inversion of stereochemistry [4]. In the context of e-waste processing, this fundamental chemical behavior enables the rapid and selective dissolution of precious metals without requiring extreme temperatures or pressures.

Experimental Results and Performance Data

Metal Dissolution Efficiency

The dissolution performance of the Ph₃PCl₂/H₂O₂ system has been quantitatively evaluated across multiple precious metals under varied experimental conditions. The following table summarizes the key efficiency metrics observed during controlled laboratory testing:

Table 1: Metal Dissolution Performance of Ph₃PCl₂/H₂O₂ System

Metal Optimal Solvent Dissolution Time Dissolution Yield Key Observations
Gold (Au) Acetonitrile 3 minutes 100% Rapid dissolution at room temperature; forms AuCl₄⁻
Palladium (Pd) Acetonitrile <5 minutes ~100% Efficient dissolution comparable to gold
Copper (Cu) Dichloromethane <5 minutes ~100% Complete dissolution observed
Platinum (Pt) Acetonitrile Several hours Variable Slower kinetics; inhibited by H₂O₂ addition

The remarkable dissolution rate of gold—achieving 55% dissolution within just 30 seconds and complete dissolution within 3 minutes under optimal conditions—represents a significant advancement over conventional methods [3]. This rapid processing capability enables higher throughput in e-waste recycling operations while reducing energy consumption through operation at ambient temperature.

Solvent System Optimization

The choice of solvent significantly influences the reaction kinetics and overall efficiency of metal dissolution. Research has identified several effective solvent systems with distinct performance characteristics:

Table 2: Solvent Optimization for Metal Dissolution with Ph₃PCl₂/H₂O₂

Solvent Polarity Dissolution Efficiency Reaction Rate Practical Considerations
Acetonitrile High Excellent Very Fast Preferred for most applications
Dichloromethane Medium Excellent Fast Good alternative to acetonitrile
Tetrahydrofuran (THF) Medium Excellent Fast Requires anhydrous conditions
Chloroform Low Good (92%) Fast Environmental concerns
2-Methyl-THF Medium Good Slow (8 hours) Renewable/biobased alternative
Ethanol High Poor (36%) Very Slow Not recommended

Polar aprotic solvents—particularly acetonitrile, dichloromethane, and THF—demonstrate superior performance, achieving near-quantitative metal dissolution within minutes [3]. These solvents facilitate the reaction by stabilizing charged intermediates without participating in proton transfer reactions that could compromise efficiency. The markedly reduced performance observed in protic solvents like ethanol underscores the importance of solvent selection in optimizing dissolution protocols.

Materials and Methods

Reagent Preparation and Handling
4.1.1 Synthesis of Triphenylphosphine Dichloride (Ph₃PCl₂)

Materials: Triphenylphosphine (Ph₃P), sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), anhydrous dichloromethane or hexane, argon/nitrogen gas.

Protocol:

  • Reaction Setup: Charge a dried 500 mL three-neck round-bottom flask equipped with magnetic stirrer, reflux condenser, and gas inlet/outlet with triphenylphosphine (10.0 g, 38.1 mmol) and 150 mL anhydrous dichloromethane.
  • Atmosphere Control: Purge the system with inert gas (argon or nitrogen) for 15 minutes to exclude atmospheric moisture.
  • Chlorination: Slowly add sulfuryl chloride (5.2 mL, 64.6 mmol) dropwise over 30 minutes with continuous stirring at 0°C (ice-water bath).
  • Reaction Monitoring: Monitor reaction completion by TLC (hexane:ethyl acetate, 4:1) or until white precipitate formation is complete.
  • Isolation: Filter the precipitate under inert atmosphere and wash with 3 × 20 mL cold hexane.
  • Purification: Recrystallize from hot hexane/dichloromethane mixture (4:1).
  • Characterization: Confirm product identity by melting point (158-160°C) and ³¹P NMR (δ +220 ppm relative to 85% H₃PO₄).

Safety Notes: Conduct all operations in a fume hood with appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat). Ph₃PCl₂ reacts vigorously with water, releasing hydrogen chloride gas.

Metal Dissolution Protocol
4.2.1 Standard Dissolution Procedure for E-Waste Components

Materials: Ph₃PCl₂, 30% hydrogen peroxide, acetonitrile (anhydrous), shredded e-waste (circuit boards, connectors, CPU pins), 0.22 μm syringe filters.

Pre-treatment Requirements:

  • Size Reduction: Mechanically shred e-waste components to <2 mm particle size to maximize surface area.
  • Decomposition: Remove plastic housings and battery components prior to processing.
  • Magnetic Separation: Pass e-waste through magnetic separator to remove ferromagnetic materials.

Dissolution Protocol:

  • Reaction Mixture Preparation: Charge a 250 mL Schlenk flask with Ph₃PCl₂ (4.50 mmol, 1.25 g) and 100 mL anhydrous acetonitrile under inert atmosphere.
  • Substrate Addition: Add pre-processed e-waste material (1.0 g, containing approximately 5 mg gold) to the reaction mixture.
  • Oxidant Introduction: Add 30% hydrogen peroxide (500 μL) dropwise with vigorous stirring (900 rpm) at room temperature.
  • Process Monitoring: Monitor reaction progress by sampling aliquots at 30-second intervals for ICP-OES analysis.
  • Filtration: After complete dissolution (typically 3-5 minutes for gold), filter the reaction mixture through 0.22 μm membrane to remove insoluble base metals and ceramics.
  • Washing: Rinse solid residue with 3 × 10 mL fresh acetonitrile to recover adsorbed precious metals.

Process Optimization Notes:

  • For gold-rich streams (e.g., CPU pins), increase Ph₃PCl₂ concentration to 6.0 mmol per gram of material.
  • For palladium-containing components (e.g., multilayer capacitors), extend reaction time to 10 minutes.
  • Scale-up considerations: Maintain constant stirring efficiency and avoid excessive exotherms in larger batches.

Separation and Purification Protocols

Selective Precipitation of Gold

Materials: Diethyl ether, hydrochloric acid (6 M), simple diamide ligands (e.g., N,N'-diethylmalonamide).

Protocol:

  • Phase Transfer: Transfer the filtered leachate to a separatory funnel and add 50 mL of 6 M HCl.
  • Extraction: Shake vigorously for 2 minutes and allow phases to separate.
  • Selective Retention: Gold chloridometalate (AuCl₄⁻) remains predominantly in the organic phase, while base metals (Ni, Cu, Zn) partition into the aqueous phase [3].
  • Precipitation: Add N,N'-diethylmalonamide (0.5 mmol) to the organic phase to precipitate gold complexes.
  • Isolation: Filter the precipitate and wash with diethyl ether.
  • Reduction: Convert purified gold complex to metallic gold using citric acid or ascorbic acid.
Solvent Recovery and Regeneration

Materials: Oxalyl chloride, sodium sulfate (anhydrous), distillation apparatus.

Protocol:

  • Phosphine Oxide Recovery: Concentrate the spent organic phase under reduced pressure to isolate triphenylphosphine oxide (Ph₃P=O).
  • Regeneration: React the phosphine oxide with oxalyl chloride (2.0 equiv) in dichloromethane at reflux for 4 hours to regenerate Ph₃PCl₂.
  • Solvent Recycling: Distill the acetonitrile solvent under reduced pressure for reuse in subsequent dissolution cycles.
  • Quality Control: Monitor regenerated Ph₃PCl₂ purity by ³¹P NMR before reuse.

Safety and Environmental Considerations

Hazard Assessment and Personal Protection

This compound reagents present significant handling challenges that require rigorous safety protocols. The safety data for chlorophosphane (a related compound) indicates serious hazards requiring comprehensive protective measures [5]. Key safety requirements include:

  • Respiratory Protection: Wear approved dust masks or respirators when handling powder forms due to potential for aerosol formation [5].
  • Dermal Protection: Use impervious gloves (butyl rubber or nitrile) and protective clothing to prevent skin contact, which can cause severe irritation [5].
  • Ocular Protection: Employ safety glasses with side shields or full-face protection when handling concentrated reagents [5].
  • Engineering Controls: Conduct all operations in a fume hood with adequate ventilation to prevent accumulation of hazardous vapors [5].
Waste Management and Environmental Impact

Spent reagent disposal represents a critical consideration in this compound-based recycling processes. The recommended approach involves:

  • Chemical Destruction: Transfer spent reagents to a licensed chemical destruction facility equipped for organophosphorus compounds [5].
  • Incineration: Employ controlled incineration with flue gas scrubbing to neutralize acidic decomposition products [5].
  • Water Protection: Prevent contamination of water systems through careful containment and immediate cleanup of spills [5].
  • Container Management: Triple-rinse containers before recycling or disposal and puncture to prevent reuse for incompatible applications [5].

Despite these requirements, the this compound approach offers environmental advantages over conventional cyanide and aqua regia methods through reduced process toxicity, lower energy requirements, and potential reagent regeneration.

Applications and Integration

Process Integration in E-Waste Recycling

The integration of this compound-mediated dissolution within broader e-waste recycling workflows enables comprehensive resource recovery from complex electronic waste streams. The following diagram illustrates the complete operational workflow:

G Start E-Waste Collection (Consumer Electronics) PreProcessing Manual Dismantling and Component Sorting Start->PreProcessing SizeReduction Mechanical Shredding (< 2 mm particle size) PreProcessing->SizeReduction MagneticSep Magnetic Separation (Remove Ferrous Metals) SizeReduction->MagneticSep ChloroProcess This compound Dissolution Process MagneticSep->ChloroProcess Filtration Filtration and Phase Separation ChloroProcess->Filtration GoldRecovery Selective Gold Precipitation Filtration->GoldRecovery BaseMetalRec Base Metal Recovery From Aqueous Phase Filtration->BaseMetalRec Purification Metal Purification and Characterization GoldRecovery->Purification BaseMetalRec->Purification Regen Solvent and Reagent Regeneration Purification->Regen Recycling Loop

Figure 1: Integrated E-Waste Recycling Workflow with this compound Processing

This integrated approach aligns with circular economy principles by maximizing resource recovery while minimizing environmental impact. The process demonstrates particular synergy with emerging e-waste management strategies, including urban mining initiatives that aim to recover up to 30% of global precious metals from e-waste by 2025 [1].

Conclusion

This compound-mediated recovery represents a viable alternative to conventional precious metal extraction methods, offering significant advantages in reaction rate, selectivity, and operational simplicity. The protocols detailed in this application note provide researchers and process developers with robust methodologies for implementing this technology across various scales of operation—from laboratory investigation to potential industrial application.

The exceptional dissolution kinetics observed with gold and palladium—achieving quantitative recovery within minutes at ambient temperature—position this approach as particularly valuable for processing high-value e-waste streams. Furthermore, the selective separation capabilities enable efficient purification of precious metals from complex mixtures, addressing a critical challenge in e-waste recycling.

Future development opportunities include optimization for specific e-waste compositions, integration with complementary recovery technologies such as bioleaching or electrochemical processing, and implementation within decentralized recycling frameworks. As global e-waste volumes continue to escalate, such advanced recycling methodologies will play an increasingly vital role in sustainable materials management and circular economy implementation.

References

Comprehensive Application Notes and Protocols: Reduction Methods for Chlorophosphines and Phosphine Oxides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Organophosphorus compounds, particularly phosphines and their derivatives, play indispensable roles in modern synthetic chemistry, spanning applications from pharmaceutical development to materials science. These compounds serve as crucial ligands in transition metal catalysis, enabling key cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation that are fundamental to drug synthesis. Additionally, phosphines function as essential reagents in important transformations including Wittig olefinations, Mitsunobu reactions, and Appel reactions. The reduction of chlorophosphines and phosphine oxides represents a fundamental synthetic approach to access these valuable phosphines, offering researchers versatile pathways to both achiral and chiral phosphorus (III) compounds. This application note provides detailed, practical protocols for implementing these reduction methods in research and development settings, with particular emphasis on recent advances, procedural specifics, and safety considerations relevant to scientists working in drug discovery and development.

The strength of the P=O bond (approximately 120 kcal/mol) in phosphine oxides and the reactivity of P-Cl bonds in chlorophosphines present both challenges and opportunities for synthetic chemists. The development of mild reduction conditions that maintain excellent chemoselectivity has been a persistent goal in methodological development, particularly for complex molecules containing multiple functional groups. This technical resource consolidates the most current and reliable reduction methodologies, emphasizing practical implementation, troubleshooting guidance, and analytical verification to support researchers in incorporating these techniques into their synthetic workflows.

Chlorophosphine Reduction Methods

Overview and Method Selection

Chlorophosphines serve as key precursors for a diverse range of phosphorus-containing compounds, offering versatile intermediates in synthetic pathways toward phosphine ligands and other organophosphorus molecules. The reduction of these compounds enables access to either secondary phosphines or diphosphines, with the outcome heavily dependent on the substituents attached to the phosphorus center. Recent methodological advances have focused on improving efficiency, reducing reaction times, and lowering processing temperatures through sophisticated catalytic systems. The following table summarizes the primary reduction methods for chlorophosphines, providing researchers with a comparative overview to inform method selection.

Table 1: Chlorophosphine Reduction Methods

Method Reducing Agent Catalyst System Primary Products Key Advantages

| 9-BBN/Chloride Catalytic System | PhSiH₃ | 9-BBN + [Et₄N]Cl | Aryl-substituted: Diphosphines (P₂R₄) Alkyl-substituted: Secondary phosphines | Rapid reaction times, scalable, lower temperature requirements [1] | | Magnesium Reduction | Magnesium turnings | None | Diphosphines (R₄P₂) | Simple setup, useful for diphosphination reactions [2] | | Borane Reduction | LiBH₄ | None | Secondary phosphine boranes (R₂PH·BH₃) | BH₃ protection enhances stability, handles air-sensitive phosphines [2] |

Detailed Protocol: 9-BBN and Chloride Catalyzed Reduction

The 9-BBN/chloride catalytic system represents a significant advancement in chlorophosphine reduction technology, leveraging the synergistic effect between a Lewis acid catalyst (9-BBN) and a Lewis basic chloride source to achieve efficient dechlorination under remarkably mild conditions. This method is particularly valuable for its rapid reaction progression, excellent scalability, and adaptable product distribution based on substrate characteristics.

2.2.1 Materials and Equipment
  • Chlorophosphine substrate (e.g., chlorodicyclopentylphosphine, 1.0 equiv.)
  • Phenylsilane (PhSiH₃, 1.5-2.0 equiv.)
  • 9-Borabicyclo[3.3.1]nonane (9-BBN, 0.05 equiv.)
  • Tetraethylammonium chloride ([Et₄N]Cl, 0.05 equiv.)
  • Anhydrous toluene or tetrahydrofuran (THF)
  • Inert atmosphere apparatus (nitrogen or argon glove box, Schlenk line)
  • Round-bottom flask equipped with magnetic stir bar
  • Water-cooled condenser
  • Heating mantle with temperature control
  • Syringes for liquid transfer (1-5 mL capacity)
  • TLC plates (silica gel, UV indicator)
  • Nitrogen or argon gas cylinder with regulator
2.2.2 Step-by-Step Procedure
  • Reaction Setup: In an inert atmosphere glove box, charge a dry 50 mL round-bottom flask with 9-BBN (0.05 equiv., 0.025 mmol for 0.5 mmol scale) and [Et₄N]Cl (0.05 equiv., 0.025 mmol). Add 10 mL of anhydrous toluene and stir for 5 minutes to ensure complete dissolution of catalysts.

  • Substrate Addition: Carefully add the chlorophosphine substrate (0.5 mmol, 1.0 equiv.) to the reaction mixture using a syringe, maintaining the inert atmosphere throughout the addition process.

  • Reducing Agent Introduction: Slowly introduce phenylsilane (0.75-1.0 mmol, 1.5-2.0 equiv.) dropwise via syringe, observing the formation of gas bubbles indicating active reduction.

  • Reaction Monitoring: Heat the reaction mixture to 50°C with continuous stirring. Monitor reaction progress by TLC or ³¹P NMR spectroscopy. The reaction typically reaches completion within 2-4 hours, significantly faster than traditional methods.

  • Workup Procedure: After confirming complete consumption of starting material, cool the reaction mixture to room temperature and carefully add 10 mL of saturated aqueous sodium bicarbonate solution to quench any remaining hydride species.

  • Product Isolation: Extract the product with dichloromethane (3 × 15 mL), combine the organic extracts, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using hexane/ethyl acetate gradients or recrystallization from appropriate solvents.

2.2.3 Analytical Characterization
  • ³¹P NMR Spectroscopy: Secondary phosphines typically appear in the range of δ -15 to -45 ppm, while diphosphines generally resonate between δ -10 to -35 ppm, depending on substituents.
  • Mass Spectrometry: ESI-MS or EI-MS should show molecular ion peaks corresponding to the expected phosphine products.
  • Melting Point: For solid products, determine melting point and compare with literature values where available.

Table 2: Expected Products from Common Chlorophosphine Substrates

Chlorophosphine Substrate Primary Product Expected ³¹P NMR Chemical Shift Range (ppm) Typical Yield Range
Dichloroarylphosphines Diphosphines (P₂Ar₄) -15 to -25 75-90%
Dichloroalkylphosphines Secondary phosphines (R₂PH) -35 to -45 70-85%
Chlorodicyclopentylphosphine Dicyclopentylphosphine -40 to -45 80-95% [3]

The following workflow diagram illustrates the experimental procedure for the 9-BBN/chloride catalyzed reduction of chlorophosphines:

G Start Start Reaction Setup Cat Charge 9-BBN and [Et₄N]Cl catalysts into anhydrous toluene Start->Cat Sub Add chlorophosphine substrate Cat->Sub Red Add phenylsilane reducing agent Sub->Red Heat Heat to 50°C with continuous stirring Red->Heat Monitor Monitor reaction by TLC or ³¹P NMR Heat->Monitor Decision Reaction complete? Monitor->Decision Decision->Heat No Quench Cool and quench with NaHCO₃ solution Decision->Quench Yes Extract Extract with DCM and dry organic layer Quench->Extract Purify Purify by flash column chromatography Extract->Purify End Isolated phosphine product Purify->End

Figure 1: Experimental workflow for the catalytic reduction of chlorophosphines using the 9-BBN/chloride system.

Phosphine Oxide Reduction Methods

Overview and Method Selection

The reduction of phosphine oxides to phosphines presents a distinct synthetic challenge due to the exceptional strength of the P=O bond, estimated at approximately 120 kcal/mol. This transformation is particularly valuable for recycling phosphine oxide wastes generated from Wittig, Appel, and Mitsunobu reactions, contributing to more sustainable synthetic practices. Recent methodological advances have focused on developing mild conditions that maintain excellent functional group tolerance while offering tunable stereoselectivity for chiral phosphorus centers. The selection of an appropriate reduction method depends on multiple factors, including the substrate structure, presence of stereogenic phosphorus, and functional group compatibility.

Table 3: Phosphine Oxide Reduction Methods

Method Reducing Agent Catalyst/Additives Stereochemical Outcome Functional Group Tolerance
Iodine/Phosphite System Phosphonic acid or phosphites Iodine Retention of configuration Excellent (ketones, aldehydes, olefins, nitriles, esters) [4] [5]
TMDS Reduction Tetramethyldisiloxane (TMDS) Ti(OiPr)₄ or copper complexes Substrate dependent Good (ketones, esters, olefins preserved) [4]
Trichlorosilane Cl₃SiH Additive dependent Retention or inversion possible Moderate [6]
Phosphoric Acid Catalysis Silanes Phosphoric acid esters Substrate dependent Excellent (ketones, aldehydes, olefins, nitriles, esters) [4]
TMEDA System TMEDA Oxalyl chloride Not specified Moderate [4]
Aluminum Hydrides DIBAL-H None Not specified Low (further reduction possible) [4] [6]
Detailed Protocol: Iodine-Catalyzed Reduction with Phosphites

The iodine-catalyzed reduction of phosphine oxides using phosphites represents a mild, efficient approach that operates at room temperature with exceptional functional group tolerance. This method is particularly valuable for its scalability and simple purification requirements, making it suitable for both research and industrial applications. The mechanism involves an unprecedented oxygen transfer between the phosphine oxide and phosphite reagent, catalyzed by molecular iodine.

3.2.1 Materials and Equipment
  • Phosphine oxide substrate (1.0 equiv.)
  • Phosphite reagent (e.g., triethyl phosphite, 1.2-1.5 equiv.)
  • Iodine (0.1 equiv.)
  • Anhydrous dichloromethane or acetonitrile
  • Inert atmosphere apparatus (nitrogen or argon)
  • Round-bottom flask with magnetic stir bar
  • Ice-water bath
  • Separatory funnel
  • Aqueous sodium thiosulfate solution (5% w/v)
  • Brine solution (saturated NaCl)
  • Anhydrous sodium sulfate
3.2.2 Step-by-Step Procedure
  • Reaction Setup: Charge a dry 50 mL round-bottom flask with the phosphine oxide substrate (1.0 mmol, 1.0 equiv.) and iodine (0.1 mmol, 0.1 equiv.). Maintain an inert atmosphere throughout the procedure.

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane and stir until homogeneous.

  • Phosphite Introduction: Cool the reaction mixture to 0°C using an ice-water bath, then slowly add the phosphite reagent (1.2-1.5 mmol, 1.2-1.5 equiv.) dropwise with vigorous stirring.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor by TLC or ³¹P NMR spectroscopy. The reaction typically completes within 2-6 hours.

  • Quenching: Once starting material is consumed, carefully add 10 mL of 5% aqueous sodium thiosulfate solution to reduce and quench residual iodine, evidenced by discoloration of the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphine.

  • Purification: Purify the crude product by flash chromatography on silica gel or recrystallization. For air-sensitive phosphines, maintain an inert atmosphere during purification.

3.2.3 Analytical Characterization
  • ³¹P NMR Spectroscopy: Phosphine products typically appear in the range of δ -20 to -60 ppm, representing a significant upfield shift from phosphine oxides (δ +20 to +50 ppm).
  • Mass Spectrometry: HRMS should confirm the molecular formula of the reduced product.
  • Chiral Phosphines: For P-stereogenic compounds, determine enantiomeric purity by chiral HPLC or ³¹P NMR with chiral shift reagents.

The following workflow diagram illustrates the experimental procedure for the iodine-catalyzed reduction of phosphine oxides:

G Start Start Phosphine Oxide Reduction Setup Charge phosphine oxide and iodine catalyst Start->Setup Solvent Add anhydrous DCM Setup->Solvent Cool Cool reaction to 0°C using ice bath Solvent->Cool Phosphite Add phosphite reagent dropwise with stirring Cool->Phosphite RT Warm to room temperature and stir Phosphite->RT Monitor Monitor reaction progress by TLC or ³¹P NMR RT->Monitor Decision Reaction complete? Monitor->Decision Decision->RT No Quench Quench with Na₂S₂O₃ solution Decision->Quench Yes Extract Extract with DCM wash with brine Quench->Extract Purify Purify by flash column chromatography Extract->Purify End Isolated phosphine product Purify->End

Figure 2: Experimental workflow for the iodine-catalyzed reduction of phosphine oxides using phosphites.

Safety Considerations and Handling

Organophosphorus compounds demand careful handling due to their potential toxicity, pyrophoric nature, and sensitivity to air and moisture. Implementation of appropriate safety protocols is essential for successful and safe experimentation.

  • Air-Free Techniques: All chlorophosphine and phosphine manipulations should be conducted under an inert atmosphere (nitrogen or argon) using Schlenk lines or glove boxes. Secondary phosphines are particularly susceptible to oxidation and may become pyrophoric.

  • Personal Protective Equipment: Wear appropriate chemical-resistant gloves, safety goggles, and laboratory coats when handling these compounds. Use a faceshield during scale-up operations or when working with unfamiliar compounds.

  • Ventilation: Perform all operations in a properly functioning fume hood to prevent inhalation exposure and maintain appropriate ventilation.

  • Waste Disposal: Quench residual phosphines and reactive intermediates before disposal. Common quenching methods include careful oxidation with dilute hydrogen peroxide or potassium permanganate solutions.

  • Storage: Store phosphine products under inert atmosphere at low temperatures (-20°C or lower) in sealed containers. Borane-protected phosphines generally offer enhanced stability for long-term storage [2].

Conclusion

The reduction methodologies detailed in this application note provide synthetic chemists with powerful tools for accessing valuable phosphine compounds from chlorophosphine and phosphine oxide precursors. The 9-BBN/chloride catalytic system offers distinct advantages for chlorophosphine reduction, including mild conditions and reduced reaction times, while the iodine-catalyzed phosphite method enables efficient phosphine oxide reduction at room temperature with exceptional functional group compatibility. These protocols emphasize practical implementation, with detailed procedural guidance, troubleshooting recommendations, and analytical verification methods to support researchers in drug development and related fields. As phosphine chemistry continues to evolve, these reduction methods will undoubtedly play increasingly important roles in sustainable synthetic strategies, particularly through the recycling of phosphine oxide wastes and the development of novel phosphine ligands for catalytic applications.

References

chlorophosphorane electrochemical applications

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Organophosphorus Compounds

Organophosphorus compounds, which can be synthesized from precursors like chlorophosphines, are valuable in pharmaceutical development. The following protocol outlines the synthesis of glycidyl esters of phosphorus acids, identified as compounds with cytotoxic potential against cancer cell lines [1].

Table 1: Reagents for Glycidyl Ester Synthesis

Reagent/Condition Role in the Reaction Specification & Handling
Chlorophosphine Oxides or POCI₃ Core phosphorus reactant Handle in fume hood; moisture-sensitive [1].
Glycidol Substrate for ester formation ---
Base Acid scavenger ---
Reaction Solvent Reaction medium Anhydrous conditions are critical [1].

Protocol: Synthesis of Glycidyl Esters of Phosphorus Acids [1]

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the sensitive phosphorus reactants.
  • Condensation: In a round-bottom flask, add chlorophosphine oxides or phosphorus oxychloride (POCI₃) to the base and glycidol. The specific molar ratios, temperature, and reaction duration should be optimized for the target compound.
  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), isolate the product. Purification is typically achieved using standard techniques like column chromatography to obtain the product in high purity with moderate to excellent yields [1].
  • Evaluation: The cytotoxic potential of the synthesized compounds can be evaluated using assays like the MTT assay on relevant cell lines. Their biochemical reactivity, such as alkylating properties, can be investigated via Linear Sweep Voltammetry (LSV) on models like Human Serum Albumin (HSA) [1].

Electrochemical Phosphorylation & Material Synthesis

Electchemistry is also used to create P-C bonds and synthesize advanced functional materials, often using non-noble metal catalysts for cost-effectiveness.

Protocol: Electrochemical P-H/C-H Functionalization [2]

  • Catalyst Preparation: Synthesize or acquire non-noble-metal mono- or bimetallic nanoparticles (e.g., based on nickel or iron) to serve as catalysts.
  • Electrochemical Cell Setup: In an undivided cell, combine the phosphorus precursor (e.g., phosphine oxide) and the organic substrate (e.g., phenylacetylene). Support the reaction with an electrolyte in a suitable solvent.
  • Reaction Execution: Perform the electrolysis under constant potential or constant current conditions. The research indicates this can be done at room temperature, which is advantageous for energy efficiency and selectivity [2].
  • Product Isolation: After electrolysis, work up the reaction mixture to isolate the phosphorylated product. The catalyst can often be recovered and reused.

Another advanced application is the functionalization of 2D materials like phosphorene. The following diagram illustrates a scalable, two-step electrochemical process for creating methyl-functionalized phosphorene nanosheets.

G Start Start: Bulk Black Phosphorus Step1 Step 1: In-situ Electrochemical Exfoliation Start->Step1 Intermediate Intermediate: Exfoliated BP Nanosheets Step1->Intermediate Step2 Step 2: Electrochemical Methylation Intermediate->Step2 End End: Functionalized Phosphorene Step2->End

Workflow: Functionalized Phosphorene Production [2]

  • Step 1: In-situ Electrochemical Exfoliation: Bulk black phosphorus is exfoliated in an electrochemical cell to produce BP nanosheets.
  • Step 2: Electrochemical Methylation: The freshly exfoliated nanosheets are transferred to a separate electrochemical cell containing a methylating agent like CH₃I. This step confers novel properties onto the nanosheets, making them a functional material. This method shows potential for industrial-scale production [2].

Electrochemical Detection of Organophosphorus Compounds

While not directly about chlorophosphorane, robust electrochemical sensors have been developed for detecting organophosphorus pesticides (OPs), which is a major application area. The following protocol is based on a biomimetic enzyme approach.

Table 2: Sensor Components for OP Detection

Component Description Function in the Sensor
P3TAA Polymer Poly(3-thiophene acetate acid) Serves as a conductive carrier [3].
Amino Acids (S, H, E) Serine, Histidine, Glutamic Acid Forms a "catalytic triad" to hydrolyze OPs [3].
Methyl Paraoxon Model organophosphorus pesticide Target analyte [3].
p-nitrophenol (PNP) Hydrolysis product of certain OPs Electroactive species that is detected [3].

Protocol: OPs Detection using a Biomimetic Sensor [3]

  • Sensor Fabrication: Synthesize the conjugate P3TAA-AAs, where the amino acids (Serine, Histidine, Glutamic acid) are attached to the P3TAA polymer. Modify the working electrode (e.g., glassy carbon) with this conjugate.
  • Hydrolysis Reaction: Expose the modified electrode to a sample containing OPs (e.g., methyl paraoxon). The "catalytic triad" of amino acids on the polymer promotes the hydrolysis of the OP.
  • Electrochemical Detection: The hydrolysis reaction generates p-nitrophenol (PNP). Use an electrochemical technique (e.g., amperometry or cyclic voltammetry) to detect the oxidation or reduction signal of PNP. The current response is proportional to the OP concentration, with a reported detection limit reaching 0.5 μM [3].

Key Insights for Researchers

The field of organophosphorus electrochemistry is advancing rapidly, offering several promising research directions:

  • Novel Reaction Mechanisms: Computational studies reveal that reactions with aromatic nucleophiles might not follow a traditional SN2@P path, but a novel SN2@Cl mechanism, where the chlorine atom becomes the initial reactive center [4].
  • Versatile Electrochemical Tools: Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are extensively used to study the redox properties of new organophosphorus compounds and their interactions with biological molecules, which is crucial for drug design [1] [2].
  • Focus on Sustainability: There is a strong trend towards using non-noble-metal catalysts (e.g., Ni, Fe) in electrochemical phosphorylation reactions, making these processes more economical and sustainable [2].

References

Application Note: Chlorine-Free Generation of P-Centered Radicals from White Phosphorus

Author: Smolecule Technical Support Team. Date: February 2026

The conventional synthesis of chiral organophosphorus compounds often relies on a multi-step chlorination pathway (P₄ → PCl₃ → OPCl₃), which uses environmentally toxic chlorine gas and generates significant hazardous waste [1]. The protocol below, developed by Huang et al. and published in 2025, bypasses this route entirely. It enables the direct, chlorine-free conversion of white phosphorus into axially chiral organophosphorus compounds via phosphorus-centered radical intermediates under mild conditions [1].

Key Advantages of This Protocol:

  • Chlorine-Free: Avoids the use of toxic chlorine gas and corrosive intermediates.
  • Atom-Economical: All phosphorus atoms in the P₄ molecule are utilized efficiently.
  • Mild Conditions: Proceeds under room temperature or slightly elevated temperatures.
  • Versatile Products: Serves as a platform for synthesizing various axially chiral phosphorothioates, phosphoroselenoates, and Chiral Phosphoric Acids (CPAs).

Detailed Experimental Protocol

1. Reagents and Materials

  • White Phosphorus (P₄): Handle with extreme care under an inert atmosphere due to its pyrophoric nature.
  • Chiral BINOLs (1,1'-bi-2-naphthol derivatives): e.g., (R)- or (S)- 3,3'-diphenyl-1,1'-bi-2-naphthol.
  • Diaryl Disulfides or Diselenides: e.g., diphenyl disulfide.
  • Base: Triethylamine (Et₃N).
  • Solvents: Anhydrous toluene or xylene.
  • Equipment: Schlenk line, round-bottom flask, magnetic stirrer, heating mantle, and equipment for inert atmosphere (Argon or Nitrogen) handling.

2. Step-by-Step Procedure for Synthesis of Axially Chiral Phosphorothioates

  • Step 1: Reaction Setup In a flame-dried Schlenk tube under a nitrogen atmosphere, combine white phosphorus (P₄, 1.0 equiv), the chiral BINOL derivative (2.0 equiv), and diaryl disulfide (0.5 equiv). Add anhydrous toluene as the solvent. Stir the mixture at room temperature for 10 minutes.

  • Step 2: Initiation Add a catalytic amount of triethylamine (0.2 equiv) to the reaction mixture. The reaction can be mildly exothermic. Continue stirring at room temperature and monitor the reaction progress by ³¹P NMR spectroscopy.

  • Step 3: Reaction Completion After the ³¹P NMR indicates complete consumption of P₄ and formation of the phosphorothioate intermediate, the reaction is complete. This typically takes 2-4 hours.

  • Step 4: Hydrolysis (for CPA synthesis) To convert the intermediate to a Chiral Phosphoric Acid, add an aqueous alkaline solution (e.g., NaOH) to the reaction mixture. Stir for an additional hour, then acidify with a suitable acid to precipitate the pure CPA.

  • Step 5: Purification Isolate the product via standard techniques such as filtration or column chromatography. The specific method depends on the target compound. For the phosphorothioate, column chromatography on silica gel is typically effective.

Summary of Optimized Reaction Conditions

The table below summarizes the key parameters for the reaction, based on the optimization data reported [1].

Parameter Optimal Condition Effect of Deviation
Disulfide Diphenyl disulfide (0.5 equity) Lower yields with electron-rich aryl groups [1].
Catalyst Et₃N (0.2 equity) Essential for initiating the reaction; no reaction in its absence [1].
Solvent Toluene or Xylene Higher boiling xylene can be used for slightly elevated temperatures.
Temperature Room Temperature to 130 °C Reaction proceeds efficiently at room temperature; heating in xylene can accelerate the rate [1].
Reaction Time 2-4 hours Monitored by ³¹P NMR until P₄ consumption is complete [1].

Mechanistic Workflow and Reaction Scope

The following diagram illustrates the proposed mechanism and the versatile downstream applications of this methodology.

ChlorineFreeMechanism cluster_apps Synthetic Applications P4 P₄ Initiation Initiation Et₃N / (ArS)₂ P4->Initiation PRadical P-Centered Radical Initiation->PRadical Radical Generation Intermediate Axially Chiral Phosphorothioate PRadical->Intermediate Addition with BINOL & (ArS)₂ Applications Diverse OPCs Intermediate->Applications Functionalization Hydrolysis Hydrolysis Intermediate->Hydrolysis OtherRxns Nucleophilic Substitution Intermediate->OtherRxns BINOL Chiral BINOL BINOL->Intermediate Disulfide Diaryl Disulfide Disulfide->Intermediate CPA Chiral Phosphoric Acid (CPA) Hydrolysis->CPA CPderiv P-C, P-N, P-O, P-S Compounds OtherRxns->CPderiv

Mechanism and Scope:

  • Mechanism: The catalytic Et₃N and sub-stoichiometric diaryl disulfide facilitate the single-electron transfer (SET) process that generates a phosphorus-centered radical from P₄ [1]. This radical adds to the chiral BINOL framework, ultimately forming an axially chiral phosphorothioate intermediate.
  • Synthetic Versatility: This key intermediate features an arylthio (ArS) group that acts as an effective leaving group. This allows for further functionalization to construct various P–C, P–N, P–O, and P–S bonds, making it a versatile synthetic building block [1]. Alternatively, simple alkaline hydrolysis of the intermediate directly yields the valuable Chiral Phosphoric Acid (CPA) [1].

Discussion for Researchers

This protocol represents a paradigm shift in the synthesis of chiral organophosphorus compounds from the primary industrial phosphorus feedstock. Its directness and elimination of chlorine-related hazards and waste make it highly attractive for both academic research and potential industrial scale-up, particularly in the synthesis of pharmaceuticals like chiral bedaquiline where CPA demand is high [1].

For researchers exploring radical phosphorylation, a 2025 review by Feng et al. details that phosphoranyl radicals can also be generated via visible-light-driven pathways, often involving single-electron transfer (SET) with photoredox catalysts or through the formation of Electron Donor-Acceptor (EDA) complexes [2]. These methods provide complementary tools for generating and exploiting P-centered radicals under mild conditions.

References

chlorophosphorane purification separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the common purification challenges with chlorophosphoranes? A1: The primary challenges involve separating the target chlorophosphorane from excess starting materials (e.g., PCl₃), phosphine oxide byproducts, and other decomposition products. The similarity in boiling points between reactants and products, as seen in the PCl₃ and methyl-dichloride phosphine (MDP) system, can make distillation difficult [1]. Furthermore, some chlorophosphoranes are sensitive to air and moisture, requiring inert atmosphere techniques.

  • Q2: Which separation techniques are most effective? A2: The technique depends on the specific compound's properties.

    • Flash Chromatography: Highly effective for purifying solid or high-boiling-point chlorophosphoranes. It was successfully used to isolate hydridophosphorane 10, a precursor to this compound 11 [2].
    • Recrystallization: Ideal for obtaining pure, crystalline material for characterization. Crystals of compound 10 were grown by diffusing methanol into a toluene solution [2].
    • Distillation: Can be used for volatile chlorophosphoranes, but its efficacy is limited when boiling points of reactants and products are close [1].
  • Q3: How can I monitor the reaction and check purity? A3: A combination of techniques is recommended:

    • Thin-Layer Chromatography (TLC) is a standard method for monitoring reaction progress [2].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ³¹P NMR, is crucial for identifying and quantifying phosphorus-containing species [2].
    • Mass Spectrometry (MS), especially Electrospray Ionization (ESI-MS), is valuable for confirming the molecular mass of the final product [2].

Troubleshooting Guide

Problem & Symptoms Possible Causes Recommended Solutions
Low Yield of Target Product Incomplete reaction; decomposition during work-up; formation of stable byproducts like P4 or other phosphines [1]. Ensure reaction completeness with TLC/NMR; optimize temperature/residence time [1]; streamline work-up to minimize exposure.
Product Purity Insufficient After Chromatography Co-elution of impurities; degradation on silica gel. Fine-tune mobile phase (e.g., add a polar modifier like triethylamine); use milder stationary phases; switch to recrystallization [2].
Difficulty Isolving Product from Reactants Similar physicochemical properties (e.g., close boiling points with PCl3) [1]. Employ a combination of techniques (e.g., preliminary distillation followed by recrystallization); use a chemical promoter to improve conversion and reduce unreacted material [1].
Unexpected Decomposition Exposure to moisture or protic solvents; thermal instability. Strictly use anhydrous solvents and inert atmosphere (glovebox/Schlenk line); verify thermal stability and avoid excessive heating.

Detailed Experimental Protocols

Protocol 1: Synthesis and Purification of a Ligand-Supported this compound

This protocol is adapted from the synthesis of compound 11 [2].

  • Workflow Diagram

Start Start Reaction P1 Add PCl₃ and DIPEA to ligand 9·H4 Start->P1 P2 Stir reaction mixture at room temperature P1->P2 P3 Formation of Hydridophosphorane 10 P2->P3 P4 Purify via Flash Chromatography P3->P4 P5 Characterize product (¹H/³¹P NMR, ESI-MS) P4->P5 P6 React 10 with N-Chlorosuccinimide (NCS) P5->P6 P7 Formation of This compound 11 P6->P7 P8 End P7->P8

  • Step-by-Step Procedure
    • Reaction Setup: In an inert atmosphere glovebox, dissolve the protonated ligand precursor (9·H₄) and PCl₃ in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
    • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (3.15 equivalents) to the reaction mixture to deprotonate the ligand and initiate the complex formation.
    • Stirring: Stir the reaction at room temperature until TLC or NMR analysis indicates the consumption of the starting materials and the formation of the intermediate hydridophosphorane (10).
    • Purification (Intermediate): Purify the crude product 10 by flash chromatography on silica gel to isolate it from salts and other byproducts.
    • Characterization: Characterize the intermediate 10 using ¹H NMR, ³¹P NMR, and ESI-MS. A characteristic ¹H NMR signal for the P-H bond was observed as a doublet at 8.81 ppm (J_P-H = 782.3 Hz), while the ³¹P NMR signal appeared at -39.8 ppm [2].
    • Chlorination: React the purified hydridophosphorane (10) with one equivalent of N-chlorosuccinimide (NCS) in an anhydrous solvent at room temperature.
    • Completion: Monitor the reaction until the this compound product (11) is fully formed. The product can be used directly in subsequent reactions or recrystallized for further purification [2].
Protocol 2: Analytical Support with ³¹P NMR
  • Purpose: To confirm the identity and purity of the this compound and to monitor the consumption of phosphorus-containing starting materials.
  • Procedure:
    • Sample Preparation: Dissolve a small sample (~1-2 mg) of your crude product or purified material in a deuterated solvent (e.g., CDCl₃) under an inert atmosphere.
    • Data Acquisition: Run a ³¹P NMR spectrum. Use a standard, proton-decoupled method for simplicity.
    • Analysis: Identify the signal for your target this compound. The chemical shift (δ) will be characteristic of the phosphorus environment. For example, the this compound 11 in the study exhibited a specific ³¹P NMR signal, which was crucial for its identification [2]. Compare the spectrum to known values or starting materials to assess purity.

Key Considerations for Your Research

  • Analogy to HPLC: While not explicitly mentioned for chlorophosphoranes, advanced separation science highlights the power of computer-aided method development [3]. If you are using techniques like HPLC for analysis, in-silico prediction of retention factors based on molecular structure can significantly accelerate method development [3].
  • Safety First: The reagents involved (PCl₃, SOCl₂, etc.) are highly corrosive and moisture-sensitive. All reactions and purifications must be carried out in a well-ventilated fume hood using standard personal protective equipment (PPE) and inert atmosphere techniques [4].

References

chlorophosphorane reaction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Modern Synthesis Method for Chlorophosphines

A patent describes a method to synthesize chlorophosphine compounds from phosphinic oxides using acetyl chloride. This method is noted for its mild conditions and high yields [1].

Reaction Formula: R₁R₂P(O)H + CH₃COCl → R₁R₂PCl + CH₃COOH The by-product acetic acid can be separated from the chlorophosphine product under vacuum [1].

Optimization Parameters and Yields

The table below summarizes how different conditions affect the reaction yield in this synthesis:

Parameter Condition / Quantity Yield Key Takeaways
Acetyl Chloride Equivalents 1.0 equivalent 66% Sub-stoichiometric reagent leads to lower yield and likely incomplete conversion [1].
2.0 equivalents 95% Using an excess of acetyl chloride is standard for driving the reaction to completion [1].
Reaction Temperature 25 °C 95% Mild room-temperature conditions are sufficient for high yield, simplifying the setup [1].
100 °C 99% Elevated temperature can push the yield marginally higher, which may be useful for stubborn substrates [1].
Reaction Time 12 hours 95% (at 25°C) A standard overnight reaction time is effective for high conversion [1].
Solvent Tetrahydrofuran (THF) 95% A common, aprotic solvent that effectively dissolves the reactants [1].

Troubleshooting Stereoselectivity in Subsequent Reactions

Understanding the mechanism of nucleophilic substitution at phosphorus is critical, as the choice of nucleophile can dramatically alter the stereochemistry of the final product, an important aspect of "yield" in stereoselective synthesis [2].

  • Reaction with Aliphatic Grignard Reagents: Proceeds via a classic backside attack mechanism (SN2@P-b), leading to inversion of configuration at the phosphorus center [2].
  • Reaction with Aromatic Grignard Reagents: Proceeds through a novel SN2@Cl mechanism. The nucleophile attacks the chlorine atom of the P-Cl bond, not the phosphorus directly. This is followed by a frontside substitution at carbon, ultimately resulting in retention of configuration at the phosphorus center [2].

The diagram below illustrates these two distinct reaction pathways.

G Start Chlorophosphine Reactant AliphaticPath Aliphatic Nucleophile Start->AliphaticPath AromaticPath Aromatic Nucleophile Start->AromaticPath TS1 Transition State (SN2@P-b) AliphaticPath->TS1 TS2 Transition State (SN2@Cl) AromaticPath->TS2 ProductInv Product with Inversion TS1->ProductInv ProductRet Product with Retention TS2->ProductRet a1 a2

Key Factors for Yield Optimization

Based on the search results, here are the primary factors to consider for optimizing your reactions:

  • Chlorination Reagent and Stoichiometry: Using 2 equivalents of acetyl chloride relative to the phosphinic oxide provides a high-yielding, mild alternative to traditional reagents like PCl₃. The by-product acetic acid is easily removable [1].
  • Solvent and Additives: The reaction medium is critical. Tetrahydrofuran (THF) is an effective solvent for these reactions. The presence of BH₃ can influence the reaction pathway and stereoselectivity by coordinating with the phosphorus center [2].
  • Nature of the Nucleophile: For subsequent substitutions of the chlorophosphine, the aliphatic or aromatic character of your Grignard reagent is a major factor controlling stereochemistry. Aliphatic nucleophiles favor inversion, while aromatic ones can trigger a different mechanism leading to retention [2].

Frequently Asked Questions

What is a major advantage of using acetyl chloride over PCl₃ for synthesizing chlorophosphines?

The acetyl chloride method is less toxic, less corrosive, and requires a smaller stoichiometric amount of the chlorination reagent (2 eq vs. a large excess as solvent). It also produces fewer by-products, and the main by-product (acetic acid) is easily separated from the desired chlorophosphine under vacuum, simplifying purification [1].

Why does my reaction with an aromatic Grignard reagent give a product with retained configuration instead of inversion?

This is due to a change in the reaction mechanism. With aromatic Grignard reagents, the reaction does not proceed through a direct attack on phosphorus (SN2@P). Instead, it follows an SN2@Cl pathway, where the nucleophile first attacks the chlorine atom of the P-Cl bond. This novel mechanism ultimately results in retention of configuration at the phosphorus stereocenter [2].

References

chlorophosphorane solvent selection guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Chlorophosphorane: Safety & Handling Guide

The Safety Data Sheet (SDS) for this compound (also identified as chlorophosphine) highlights several significant hazards but lacks complete toxicological and ecological data [1]. The following table summarizes the key safety information:

Aspect Guidelines & Information
Identification Product Name: Chlorophosphane / Chlorophosphine [1].
Safe Handling Avoid contact with skin, eyes, and breathing dust/vapors. Use in a well-ventilated area and avoid dust formation. Obtain special instructions before use [1].
Safe Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed [1].

| Personal Protective Equipment (PPE) | Eye/Face: Safety glasses with side-shields [1]. Skin: Wear impervious clothing and gloves inspected prior to use. Gloves must satisfy standards like EN 374 [1]. Respiratory: Wear a dust mask when handling large quantities [1]. | | First Aid Measures | Inhalation: Move to fresh air, provide artificial respiration if not breathing, consult a physician [1]. Skin Contact: Wash with soap and plenty of water, consult a physician [1]. Eye Contact: Rinse thoroughly with water for at least 15 minutes, consult a physician [1]. | | Stability & Incompatibilities | Stable under recommended storage conditions. Specific incompatible materials are not listed in the SDS [1]. | | Spill Response | Avoid dust formation. Use personal protective equipment. Sweep up material and place it in a sealed container for disposal. Prevent product from entering drains [1]. |

Guidance on Solvent Selection

In the absence of specific data for this compound, a systematic and cautious approach is essential. The following workflow outlines the recommended steps for selecting and validating a solvent for your reaction.

cluster_1 Critical Safety Precautions for Testing Start Start: Identify Need for Solvent Step1 1. Assess Chemical Compatibility Start->Step1 Step2 2. Consult General Solvent Tools Step1->Step2 No data found Step3 3. Laboratory Testing Step2->Step3 Generate candidate list Step4 4. Final Selection Step3->Step4 Validate safety & compatibility Prec1 A. Use Small Quantities Step3->Prec1 Prec2 B. Employ Proper PPE Step3->Prec2 Prec3 C. Work in Fume Hood Step3->Prec3 End Safe Experimental Protocol Step4->End

Troubleshooting Common Experimental Issues
  • Unexpected Decomposition or Violent Reaction: This strongly indicates solvent incompatibility. Action: Immediately quarantine the mixture and re-evaluate your solvent choice from the beginning. Start with even smaller test scales (e.g., milligram level) for new solvents.
  • Poor Solubility: The chosen solvent may not be suitable. Action: Consult the solvent tool [2] to find a replacement with similar properties but different functional groups that might improve solubility without reacting.
  • Color Change or Precipitate Formation: This can signal a reaction between your compound and the solvent or an impurity. Action: Document the observation and consider trying a solvent from a different chemical class (e.g., switch from an ether to a hydrocarbon).

Disposal Considerations

The disposal of this compound and contaminated materials requires careful planning. The SDS recommends disposal at a licensed chemical destruction plant or by controlled incineration [1]. You must not contaminate water, food, or the general environment through storage or disposal practices [1]. Always adhere to your institution's specific hazardous waste protocols.

References

chlorophosphorane stoichiometry optimization protocols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are common challenges in chlorophosphorane synthesis and handling? Chlorophosphoranes are often highly reactive and sensitive intermediates. A key challenge is their configurational stability; for instance, P-stereogenic chlorophosphines can racemize easily even at room temperature, making the synthesis of enantiopure compounds difficult [1]. They are also typically moisture-sensitive and can be corrosive, requiring careful handling under inert conditions [2].

  • Are there alternative precursors to chlorophosphoranes? Yes, one innovative method is the "Umpolung quaternization" of phosphine oxides. This process involves converting a phosphine oxide into a P-chlorophosphonium cation intermediate, which can then be treated with a Grignard reagent to form a new P–C bond and access various phosphonium salts or phosphine oxides [3]. This approach allows the use of stable, widely available phosphine oxides like triphenylphosphine oxide as starting materials.

  • How can ligand design stabilize reactive phosphorus centers? Using rigid, tetradentate ligands can impose geometric constraints that stabilize otherwise reactive this compound structures. For example, a nearly square-pyramidal this compound was synthesized and stabilized by a bis(amidophenolate) ligand. The ligand's rigidity increases the Lewis acidity at the phosphorus center and its redox-active moieties can assist in electron transfer processes [4].

Stoichiometry and Optimization Insights

The table below summarizes key factors for optimizing this compound reactions, derived from the cited literature.

Factor Consideration & Optimization Goal Example/Protocol Insight
Phosphorus Source Select based on target complexity. Symmetrical precursors (e.g., PCl3) are common, but complex targets may require stepwise building from phosphine oxides [3] [2]. Protocol: For mixed-group phosphines, start from Ph3PO. Use Umpolung quaternization (via P-chlorophosphonium) followed by Grignard addition for P–C bond formation [3].
Chlorination Agent Ensure complete and selective conversion. Protocol: Chlorophosphoranes can be synthesized from hydridophosphoranes by treatment with N-chlorosuccinimide (NCS) [4].
Stoichiometric Control Critical for yield and purity; avoid excess that leads to by-products. Insight: In PCl3 production, a P:Cl ratio imbalance promotes PCl5 formation. Real-time monitoring (e.g., Raman spectroscopy) is recommended for precise control [2].
Geometric & Electronic Constraints Ligands can enforce geometry, enhancing stability and reactivity. Insight: A tetradentate bis(amidophenolate) ligand enforced a square-pyramidal geometry on a this compound, creating a highly electrophilic PV-center [4].
Chiral Auxiliaries Essential for P-stereogenic center synthesis; allows diastereomer separation. Protocol: Use chiral auxiliaries (e.g., (-)-menthol, ephedrine). Diastereomeric intermediates are separable; nucleophilic substitution then yields enantiopure phosphines [1].

Troubleshooting Common Scenarios

  • Issue: Unwanted by-products (e.g., PCl5) or low yield.

    • Check: The stoichiometry of phosphorus to chlorine. An excess of chlorine leads to phosphorous pentachloride (PCl5) formation. Use analytical methods like Raman spectroscopy for real-time feedback to maintain the correct ratio [2].
  • Issue: Racemization or failure to obtain P-stereogenic products.

    • Check: The stability of your chlorophosphine intermediate. P-stereogenic chlorophosphines are prone to racemization.
    • Solution: Use a chiral auxiliary approach. Convert the chlorophosphine into a diastereomeric phosphinite-borane complex, which is configurationally stable and can be purified by chromatography or recrystallization before subsequent substitution [1].
  • Issue: Handling difficulties due to high reactivity or corrosion.

    • Solution: Ensure all equipment is moisture-free and use an inert atmosphere. Select corrosion-resistant materials for reactors and probes, especially when performing in-situ monitoring [2].

Experimental Workflow for a Transformation Involving a this compound Intermediate

The following diagram illustrates a generalized pathway for transforming phosphine oxides into new phosphonium salts using a this compound intermediate, based on the "Umpolung quaternization" methodology [3].

Start Phosphine Oxide (R3P=O) A Chlorination Step Formation of P-Chlorophosphonium Start->A Chlorination Reagent B Intermediate P-Chlorophosphonium Cation A->B C Nucleophilic Addition (Grignard Reagent, R'-MgX) B->C Key Stoichiometric Step: Control R'MgX equivalence End Quaternary Phosphonium Salt (R3R'P+) C->End

References

chlorophosphorane reaction temperature effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the general temperature effects on chlorophosphorane reactions? The reaction rate and pathway can be significantly altered by temperature. For instance, in the reduction of chlorophosphines catalyzed by 9-BBN and chloride, lowering the temperature is a key strategy to suppress the formation of phosphine (R₂PH) byproducts and favor the desired diphosphine (P₂R₄) product [1]. Optimizing temperature can thus lead to reduced reaction times and higher yields of the target compound.

  • Q2: How does temperature influence the Atherton-Todd reaction? The Atherton-Todd reaction, used to synthesize phosphoramidates from dialkyl phosphites and amines, is catalyzed by a base. The nature of this base and the reaction temperature are interconnected. Research indicates that using a more efficient base like triethylamine, instead of pyridine, can enhance the reaction rate by a factor of 1000, allowing the reaction to proceed effectively at lower temperatures [2].

  • Q3: Can I run a chlorophosphine synthesis at room temperature? Yes, under certain conditions. A modern method for converting secondary phosphine oxides (R₁R₂P(O)H) to chlorophosphines (R₁R₂PCl) uses acetyl chloride as a reagent. This transformation has been shown to proceed efficiently at room temperature for activated substrates like diarylphosphine oxides, providing a mild and convenient synthetic route [3].

Troubleshooting Guide: Temperature-Related Issues

The table below outlines common problems linked to reaction temperature and proposed solutions.

Observed Issue Possible Cause Recommended Action
Low yield of target product; excessive byproducts Temperature too high, promoting side reactions Optimize temperature: Lower the reaction temperature to suppress undesired pathways. For example, in 9-BBN/chloride catalyzed reductions, reduced temperature favors diphosphine formation over phosphine byproducts [1].
Slow reaction rate; reaction does not go to completion Temperature too low; inefficient catalyst system Increase temperature or change catalyst: If increasing temperature is not feasible, switch to a more efficient catalyst/base (e.g., triethylamine instead of pyridine) to accelerate the rate [2].
Inconsistent results between different chlorophosphine substrates Variable temperature sensitivity based on R-groups (aryl vs. alkyl) Employ substrate-specific temperature protocols: For instance, diarylphosphine oxides can react at room temperature, while alkyl-substituted variants may require heating (e.g., 60°C) [3].
Decomposition of reagents or products Temperature exceeding the stability threshold of sensitive species Control temperature precisely: Some intermediates, like dimethyl chlorophosphate, are known to be thermally sensitive. Use controlled heating and monitor temperature closely [2].

Experimental Protocols for Temperature-Sensitive Reactions

Protocol 1: Reduction of Chlorophosphines to Diphosphines (Adapted from [1])

This protocol uses 9-BBN and tetraethylammonium chloride ([Et₄N]Cl) as a catalytic system with phenylsilane as the reductant.

  • Typical Procedure:
    • In an inert atmosphere glovebox, add the chlorophosphine (e.g., Ph₂PCl, 1.0 mmol), 9-BBN (5 mol%), and [Et₄N]Cl (5 mol%) to a reaction vessel.
    • Add dry toluene as a solvent.
    • Add phenylsilane (1.5 equivalents).
    • Heat the reaction mixture at 60°C for 3 hours. (Note: Lower temperatures may favor diphosphine formation for aryl substrates).
    • After cooling, the reaction can be worked up and the product purified. Using this combined catalyst system allows for a lower reaction temperature and shorter reaction time compared to non-catalyzed or single-catalyst methods.

Protocol 2: Synthesis of Chlorophosphines from Phosphine Oxides (Adapted from [3])

This method provides a mild, high-yielding route to chlorophosphines using acetyl chloride.

  • Typical Procedure:
    • Place the secondary phosphine oxide (e.g., Ph₂P(O)H, 1.0 mmol) in a round-bottom flask.
    • Add tetrahydrofuran (THF) as a solvent.
    • Add acetyl chloride (1.2 equivalents).
    • For diarylphosphine oxides, stir the reaction at room temperature for 12 hours. For dialkyl or alkyl(aryl)phosphine oxides, heating to 60°C may be required.
    • Upon completion (monitored by ³¹P NMR), remove all volatiles under vacuum to obtain the chlorophosphine product in high purity.

Experimental Workflow Diagrams

The following diagrams, created using Graphviz, outline the logical workflow and decision process for managing temperature in these reactions.

Diagram 1: General Workflow for Reaction Setup

This chart shows the key preparatory steps before initiating a this compound reaction.

Diagram 2: Temperature Optimization Decision Tree

This chart provides a systematic approach to troubleshooting temperature-related issues during experimentation.

G Start Problem: Low Yield or Poor Selectivity A Is reaction rate too slow? Start->A B Are byproducts the main issue? Start->B C1 Increase Temperature cautiously A->C1 Yes C2 Switch to more efficient catalyst/base (e.g., Et₃N) A->C2 No / No effect D1 Lower Reaction Temperature B->D1 Yes D2 Check if substrate is temperature-sensitive (e.g., alkyl) B->D2 Unsure E Re-evaluate substrate-specific protocol (see Table) D2->E

References

chlorophosphorane handling air-sensitive techniques

Author: Smolecule Technical Support Team. Date: February 2026

Essential Equipment & Setup

Proper handling of air-sensitive compounds requires specialized equipment to create a controlled, oxygen-free environment. The core of this setup is the Schlenk line [1].

Component Function & Key Features
Dual Manifold Central glass apparatus with parallel tubes: one for inert gas (N₂/Ar), one for vacuum [1].
Inert Gas Supply Source of dry, oxygen-free gas (Nitrogen (N₂) is common; use Argon (Ar) for N₂-sensitive compounds) [1].
Vacuum Pump Removes air and vapors from the system. A cold trap placed between the pump and manifold uses liquid N₂ to condense volatile solvents, protecting the pump [1].
Bubbler Gas outlet with oil or mercury; provides a visible gas flow indicator and a slight positive pressure in the system [1].
Schlenk Glassware Flasks and tubes with a special side-arm for connecting to the manifold via thick-walled plastic tubing (e.g., Tygon or Portex) [1].

The following diagram illustrates the logical workflow for preparing your reaction vessel using this equipment:

Handling Protocols & Best Practices

Once your equipment is set up, follow these meticulous techniques to ensure safety and success.

Connecting Glassware and Sealing Joints
  • Attaching Tubing: Use a gentle wiggling or rocking motion—not a twisting motion—to connect tubing to the glass side-arm. Twisting can snap the glass and cause injury. Soften stubborn tubing with a heat gun or a brief dip in acetone [1].
  • Greasing Joints: All ground-glass joints (e.g., flask stoppers, tap funnels) must be greased to form an air-tight seal. Apply two thin, opposite stripes of high-vacuum grease to the male joint and rotate gently to distribute evenly. Avoid over-greasing to prevent contamination [1].
General Handling of Chlorophosphines
  • Work Environment: Perform all operations in a fume hood to ensure adequate ventilation.
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety glasses.
  • Storage: Store chlorophosphines under an inert atmosphere (N₂ or Ar) in a cool, dry place.
  • Quenching: Have a plan and the necessary reagents (e.g., isopropanol) to safely quench any spills or waste.

Troubleshooting Common Issues

If you encounter problems during your experiment, refer to this troubleshooting guide.

Problem Possible Cause Solution
Cloudy or colored solution Decomposition due to oxygen/moisture ingress. Check grease seals on all joints. Ensure the inert gas flow rate is sufficient (bubbler should show steady bubbling) [1].
Poor yield or unexpected product Partial decomposition of reagent. Confirm solvent is anhydrous and thoroughly degassed before use. Purify the chlorophosphine reagent if necessary [2].
Poor vacuum Leak in the system, degraded pump oil. Check all connections and greased joints. Service the vacuum pump and replace the pump oil; use a cold trap to protect it [1].
Tubing is stuck on glassware Tubing has "locked" onto the joint. Do not twist. Slit the end of the tubing carefully with a sharp knife to release it [1].

Frequently Asked Questions (FAQs)

1. Why must I use a Schlenk line instead of just working in a glovebox?

Schlenk lines are generally preferred for solution-based reactions involving liquid transfers (e.g., via cannula). They offer a more modular and flexible setup for a variety of reaction types and are better suited for manipulations like counterflow techniques [1].

2. My primary phosphine is pyrophoric. Are all chlorophosphines this dangerous?

While chlorophosphines are highly air-sensitive, primary phosphines (RPH₂) have a particularly notorious reputation for being pyrophoric (igniting in air), especially low molecular weight compounds [3]. Many dialkylchlorophosphines (R₂PCl) are still extremely sensitive but may not be pyrophoric. Always consult the specific material safety data sheet (SDS) and treat all such compounds with extreme caution.

3. What is the biggest safety risk when using a Schlenk line?

A major risk is the condensation of liquid oxygen in a cold trap that has been submerged in liquid nitrogen. If the system contains organic solvents, this can create a severe explosion hazard. Never use a cold trap on a Schlenk line that is open to the atmosphere or that has been under vacuum while the trap was filled with liquid nitrogen. Always isolate and refill cold traps carefully [1].

Critical Safety Notes

  • Liquid Oxygen Hazard: The most serious risk with Schlenk lines is the potential for condensing liquid oxygen into a cold trap submerged in liquid nitrogen, which can lead to a violent explosion upon contact with organic materials [1].
  • Implosion/Explosion Risk: Glassware under vacuum or pressure can implode. Always use guarding and inspect glassware for star cracks or scratches before applying vacuum [1].

References

chlorophosphorane byproduct removal strategies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Triphenylphosphine Oxide (TPPO) Removal

Here are answers to common questions about handling and removing TPPO.

What is TPPO and why is its removal important? Triphenylphosphine oxide (TPPO) is a common, stoichiometric byproduct from reactions using triphenylphosphine, such as the Mitsunobu, Wittig, Staudinger, and Appel reactions [1]. Its removal is critical because:

  • It is challenging to separate from the desired product on an industrial scale, often requiring tedious processing and reworking of crude mixtures [1].
  • It contributes to waste, with thousands of tonnes ending up in waste streams in Europe annually. Incineration can be problematic, and disposal costs add up [1].
  • Sustainability: Phosphorus is a limited global resource, and recycling it is an active area of research [1].

What is the easiest way to remove TPPO? The most straightforward approach is a physical separation by solvent optimization. This involves slurrying the crude reaction mixture in a specific solvent or solvent system where TPPO has low solubility. The TPPO can then be removed by filtration. This method has been successfully applied on a multi-kilo scale [1].

Are there methods to chemically trap TPPO? Yes, a highly effective method is Lewis acid complexation. TPPO can form insoluble complexes with certain metal halides, which can then be filtered off [1].

  • For toluene or ethyl acetate systems: Complexation with MgCl₂ or ZnCl₂ is effective [1].
  • For ethereal solvents (THF, 2-MeTHF, MTBE): Using anhydrous CaBr₂ is very efficient, achieving 95-99% removal [1]. This addresses a major limitation of the MgCl₂/ZnCl₂ method.

Can TPPO be recycled back into a useful phosphine? Yes, chemical recycling is possible, though often more complex. A key industrial method is the two-step process developed by BASF [1]:

  • Chlorination: TPPO reacts with a chlorinating agent like phosgene to form triphenylphosphine dichloride.
  • Reduction: The dichloride is reduced using a metal like aluminium powder to regenerate the parent phosphine [1]. Other reducing agents include silicon hydrides, boranes, and aluminium hydrides [1].

Are there catalytic methods to avoid producing TPPO? A proactive strategy is to avoid generating stoichiometric TPPO altogether. Research is focused on developing catalytic versions of common reactions that use strained phosphine oxides, which are more easily reduced and turned over in situ [1]. Additionally, using structurally modified phosphines with solubilizing groups can make the resulting oxide easier to remove during work-up [1].

Troubleshooting Guide: TPPO Removal Strategies

The table below summarizes the key removal methodologies for easy comparison.

Strategy Method Key Experimental Details Key Advantages / Disadvantages
Physical Separation Solvent Optimization [1] Slurry crude mixture in a selective solvent; optimize solvent and temperature for TPPO crystallization. Advantage: Simple, scalable. Disadvantage: May require solvent screening; may not be sufficient for high-purity requirements.
Complexation & Filtration Lewis Acid Complexation [1] Add stoichiometric MgCl₂ (for toluene/EtOAc) or anhydrous CaBr₂ (for THF/2-MeTHF/MTBE); stir to form insoluble complex; filter. Advantage: Highly effective for specific solvent systems. Disadvantage: Adds another inorganic salt to the waste stream.
Chemical Recycling Chlorination/Reduction [1] 1. React TPPO with chlorinating agent (e.g., phosgene). 2. Reduce intermediate (e.g., with Al powder) to phosphine. Advantage: Recycles phosphorus resource. Disadvantage: Requires handling of hazardous reagents; more complex.
Chemical Conversion Oxalyl Chloride Treatment [1] Treat crude mixture with oxalyl chloride to convert TPPO to an insoluble phosphonium salt, removed by filtration. Advantage: Removes TPPO from the organic phase. Disadvantage: Generates a new chemical species for disposal.
Proactive Approach Catalytic Phosphine Use [1] Employ catalytic phosphine systems (e.g., strained phosphine oxides) with a stoichiometric terminal reductant like a silane. Advantage: Minimizes TPPO waste at the source. Disadvantage: Requires adoption of non-standard catalytic procedures.

Experimental Workflow for TPPO Removal

The following diagram outlines a logical decision process for selecting a TPPO removal strategy in a research or development setting.

Start Start: Crude Reaction Mixture Contains TPPO Q3 Is simple filtration sufficient for purity? Start->Q3 Q1 Is the reaction solvent toluene or ethyl acetate? A1 Use MgCl₂ or ZnCl₂ Complexation & Filtration Q1->A1 Yes A4 Consider Chemical Conversion (e.g., Oxalyl Chloride) Q1->A4 No Q2 Is the reaction solvent an ether (e.g., THF)? Q2->Q1 No A2 Use Anhydrous CaBr₂ Complexation & Filtration Q2->A2 Yes Q3->Q2 No A3 Use Solvent Optimization & Filtration Q3->A3 Yes Future For future runs, consider Catalytic Phosphine Systems A1->Future A2->Future A3->Future A4->Future

References

chlorophosphorane analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Method Validation

Analytical method validation demonstrates that an analytical procedure is suitable for its intended use by establishing evidence that provides a high degree of assurance [1] [2]. The core parameters and their definitions are summarized below.

Parameter Definition Typical Acceptance Criteria (Examples)
Specificity Ability to measure the analyte unequivocally in the presence of potential interferences (impurities, matrix) [1] [2]. No interference from placebo; analyte peak is pure (e.g., via PDA peak purity test) [1] [3].
Accuracy Closeness of agreement between the measured value and a true or accepted reference value [1] [2]. Expressed as % Recovery. Assay: 98.0%-102.0%. Impurities: Varies by level (e.g., 80-120% for 0.1-0.5%) [1].
Precision Closeness of agreement between a series of measurements from multiple sampling of the same homogenous sample [1]. Expressed as %RSD (Relative Standard Deviation). Assay: RSD ≤ 2.0%. Impurities: Varies by level (e.g., RSD ≤ 10.0% for 0.1-0.5%) [1].
Linearity Ability of the method to obtain results directly proportional to analyte concentration within a given range [1] [2]. Correlation coefficient (r) ≥ 0.99 [1].
Range The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated [1]. Typically 80-120% of test concentration for assay; wider for impurities [1] [3].
LOD/LOQ LOD (Limit of Detection): Lowest amount detectable but not necessarily quantifiable. LOQ (Limit of Quantitation): Lowest amount quantifiable with suitable precision and accuracy [1] [2]. Determined via Signal-to-Noise ratio, or standard deviation of response and slope [1] [2].
Robustness Capacity of a method to remain unaffected by small, deliberate variations in method parameters [1] [2]. Method yields reproducible results under varied conditions (e.g., flow rate, temperature) [3].
Solution Stability The time for which a solution can be held before analysis without compromising accuracy [1] [3]. RSD ≤ 2.0% for Assay and ≤ 5.0% for Related Substances between initial and later intervals [3].

Method Validation Workflow

The following diagram illustrates the key stages of the analytical method validation lifecycle, from planning to ongoing application. Adherence to this workflow ensures a structured and compliant process.

Start Start: Define Method and Intended Use Plan Plan Validation Study (Select Parameters, Set Acceptance Criteria) Start->Plan Execute Execute Experiments (Per Protocol) Plan->Execute Analyze Analyze Data (vs. Pre-defined Criteria) Execute->Analyze Report Document Results in Validation Report Analyze->Report Approve Approve Method for Routine Use Report->Approve Maintain Lifecycle Management (Revalidation if Needed) Approve->Maintain

Troubleshooting Guide & FAQs

This section addresses common issues you might encounter during method development and validation for chlorophosphorane.

Frequently Asked Questions

Q1: What is the difference between method validation and verification?

  • Validation is required for non-compendial (in-house) methods and involves a full assessment of validation parameters to establish fitness for purpose [1].
  • Verification is performed for compendial methods (e.g., from a pharmacopeia) to demonstrate that the method works as intended under your specific laboratory conditions, typically requiring a subset of parameters like accuracy, precision, and specificity [1].

Q2: When must a method be revalidated? Revalidation is necessary when there are changes that could impact the method's performance [1] [3]. This includes:

  • Changes in the synthesis process of the drug substance.
  • Changes in the composition of the finished product.
  • Changes in the analytical procedure itself.

Q3: How do I establish a testing range for my method? The range is determined from your linearity and accuracy studies. It is the interval between the upper and lower analyte concentrations for which acceptable linearity, accuracy, and precision have been demonstrated. For an assay, this is typically 80% to 120% of the label claim [1].

Common HPLC Issues and Solutions
Problem Potential Root Cause Investigation & Action

| Poor Peak Shape | - Degraded column

  • Mobile phase pH mismatch
  • Sample-solvent interaction | - Check system suitability criteria are met [2].
  • Flush or replace column.
  • Adjust mobile phase composition (robustness study can guide this) [3]. | | Failing Precision | - Instrument instability
  • Sample preparation errors
  • Uncontrolled environment | - Verify instrument calibration [3].
  • Review sample preparation technique (ensure analyst training).
  • Perform intermediate precision study to identify variable factors [1] [2]. | | Low Recovery | - Incomplete extraction/dissolution
  • Sample degradation
  • Adsorption to surfaces | - Review sample preparation steps (sonication time, solvent volume).
  • Perform solution stability studies to establish holding times [1] [3].
  • Consider using a different solvent or additive. |

Detailed Experimental Protocols

Here are detailed methodologies for key validation experiments, particularly relevant for HPLC-based analysis of this compound.

Specificity and Forced Degradation

Objective: To demonstrate that the method can unequivocally quantify the analyte in the presence of impurities, degradants, and matrix components [2] [3].

Procedure:

  • Prepare Solutions: Prepare and inject the following solutions:
    • Blank: The solvent used for the sample.
    • Placebo: The sample matrix without the active analyte (this compound).
    • Standard: A pure reference standard of this compound.
    • Sample: The actual test sample containing this compound.
    • Forced Degradation Samples: Stress the sample under various conditions to induce degradation [3]:
      • Acid/Base Hydrolysis: Treat with diluted HCl and NaOH.
      • Oxidative Degradation: Treat with hydrogen peroxide (e.g., 3%).
      • Thermal Degradation: Expose solid and/or solution to elevated temperature (e.g., 60°C).
      • Photolytic Degradation: Expose to UV and/or visible light.
  • Analyze: Inject all solutions into the HPLC system, preferably using a Photodiode Array (PDA) detector.
  • Evaluate: Check for interference in the blank and placebo at the retention time of the analyte. For the stressed samples, examine the chromatogram for new degradation peaks and assess peak purity for the main analyte peak using the PDA detector [1] [3].

Acceptance Criteria: There should be no interference from the blank or placebo. The analyte peak from the stressed samples should show positive peak purity, indicating no co-eluting impurities [1].

Linearity and Range

Objective: To demonstrate a proportional relationship between analyte concentration and detector response across the specified range [2].

Procedure:

  • Prepare Standards: Prepare a minimum of five standard solutions at different concentration levels spanning the intended range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration) [3].
  • Inject and Measure: Inject each solution in triplicate and record the peak response (area).
  • Plot and Calculate: Plot the average response against the concentration. Perform a linear regression analysis on the data to calculate the correlation coefficient (r), slope, and y-intercept [1] [2].

Acceptance Criteria: The correlation coefficient (r) is typically ≥ 0.99 [1]. The residual plot should show no obvious pattern.

Accuracy (Recovery)

Objective: To determine the closeness of test results to the true value.

Procedure:

  • Spike Samples: Prepare a placebo and spike it with known quantities of this compound at a minimum of three concentration levels (e.g., 80%, 100%, 120% of target), with three replicates at each level [1] [2].
  • Analyze: Analyze these spiked samples using the validated method.
  • Calculate: Calculate the percentage recovery for each spike level using the formula: % Recovery = (Measured Concentration / Added Concentration) × 100.

Acceptance Criteria: As per the table above, mean recovery for an assay is generally between 98.0% and 102.0% [1].

The framework provided is based on the current ICH Q2(R2) guideline for method validation and the complementary ICH Q14 for procedure development, which became effective in June 2024 [4]. This ensures alignment with the latest regulatory standards.

References

chlorophosphorane Lewis acidity comparison benchmarks

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: The Gutmann-Beckett Method

The most common experimental method for quantifying Lewis acidity involves using phosphine oxide probes and monitoring the change in the ³¹P NMR chemical shift upon coordination to a Lewis acid [1] [2]. This is known as the Gutmann-Beckett method.

  • Key Reagents:

    • Lewis Acids: The antimony-based system discussed below is SbCl₃ activated by o-chloranil [1].
    • Probes: Triphenylphosphine oxide (P) is frequently used [1] [2]. For comparative studies, triethyl (E) and trioctyl (O) phosphine oxides are also employed, with E and O providing a wider dynamic range in NMR response than P [2].
    • Solvent: Typically acetonitrile (MeCN) is used for titration studies [2].
  • Procedure:

    • Prepare a solution of the phosphine oxide probe (e.g., triphenylphosphine oxide) in a dry, deuterated solvent.
    • Record the initial ³¹P NMR spectrum of the probe solution.
    • Titrate with incremental additions of the Lewis acid solution.
    • After each addition, record the ³¹P NMR spectrum.
    • The downfield chemical shift change (Δδ) of the ³¹P signal is directly related to the strength of the Lewis acid-probe interaction. A larger Δδ indicates greater Lewis acidity [1] [2].

The workflow for this method is summarized in the following diagram:

G Start Prepare Phosphine Oxide Probe Solution NMR1 Record Initial ³¹P NMR Spectrum Start->NMR1 Titrate Titrate with Lewis Acid NMR1->Titrate NMR2 Record New ³¹P NMR Spectrum Titrate->NMR2 Analyze Analyze Chemical Shift Change (Δδ) NMR2->Analyze

Lewis Acidity of the SbCl₃/o-Chloranil System

The SbCl₃/o-chloranil system forms a highly Lewis acidic antimony(V) derivative. The data below illustrates its strength compared to other known Lewis acids, using the Gutmann-Beckett method [1].

Table: Benchmarking Lewis Acidity using ³¹P NMR Chemical Shifts

Lewis Acid Phosphine Oxide Probe ³¹P NMR Chemical Shift (δ, ppm) Key Comparison
SbCl₃/o-chloranil adduct (1•OPPh₃) Triphenylphosphine oxide (P) 46.1 Comparable to SbCl₅ (46.3 ppm) [1]
Ph₃Sb(catCl) adduct (A•OPPh₃) Triphenylphosphine oxide (P) 30.6 Significantly less acidic than 1•OPPh₃ [1]
PhSbCl₂(cat) adduct (2•OPPh₃) Triphenylphosphine oxide (P) 43.2 Less acidic than 1•OPPh₃ [1]
Ph₂SbCl(cat) adduct (3•OPPh₃) Triphenylphosphine oxide (P) 42.1 Less acidic than 1•OPPh₃ [1]

Key Findings on the SbCl₃/o-Chloranil System:

  • High Lewis Acidity: The putative SbCl₃(catCl) synthon is calculated to have a higher chloride ion affinity than SbCl₅, suggesting significant Lewis acidity. Its formation is driven by the presence of a stabilizing Lewis base [1].
  • Experimental Evidence: The ³¹P NMR chemical shift of its triphenylphosphine oxide adduct (46.1 ppm) is nearly identical to that of the SbCl₅ adduct (46.3 ppm), confirming its comparable strength [1].
  • Applications: This powerful Lewis acid system can be used for THF polymerization and Friedel-Crafts-type alkylation of benzene using 1-fluorooctane (involving C–F bond activation) [1].

References

Catalytic Performance of a Specific Chlorophosphorane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the synthesis, characterization, and performance of a rigid pincer-ligand-supported chlorophosphorane, which demonstrates unique reactivity by promoting the disproportionation of 1,2-diphenylhydrazine [1].

Aspect Description
Catalyst Structure Nearly square-pyramidal this compound (11) supported by a rigid tetradentate bis(amidophenolate) ligand [1].
Key Feature High electrophilicity at the phosphorus center due to geometry constraints from the ligand [1].

| Synthesis Protocol | 1. Synthesis of Hydridophosphorane (10): React protonated ligand 9·H₄ with PCl₃ in the presence of the base DIPEA [1]. 2. Synthesis of this compound (11): Treat hydridophosphorane 10 with N-chlorosuccinimide (NCS) [1]. | | Characterization Methods | ESI Mass Spectrometry, ¹H NMR, ³¹P NMR, X-ray Diffraction [1]. | | Catalytic Reaction | Disproportionation of 1,2-diphenylhydrazine into aniline and azobenzene [1]. | | Performance & Key Finding | The rigid ligand imposes a geometry that makes the P⁺ center highly electrophilic. The o-amidophenolate moieties act as an electron reservoir, enabling redox chemistry. This cooperativity between the ligand and the phosphorus center enables this unprecedented reactivity for a P⁺-based catalyst [1]. |

Experimental Protocol for Catalyst Synthesis

For researchers looking to replicate or build upon this work, here is the detailed synthesis protocol for the key this compound catalyst [1]:

  • Synthesis of Hydridophosphorane (10): Mix the protonated ligand 9·H₄ with PCl₃ in a suitable solvent, in the presence of 3.15 equivalents of DIPEA (a base). After a relatively clean reaction, purify the product (a white solid) by flash chromatography to obtain hydridophosphorane 10 in a 54% yield [1].
  • Synthesis of this compound (11): Treat the purified hydridophosphorane (10) with N-chlorosuccinimide (NCS) to yield the desired this compound 11, which preserves the square pyramidal geometry [1].

Reaction Mechanism Workflow

The following diagram illustrates the proposed cooperative mechanism for the this compound-catalyzed disproportionation reaction, showing how the ligand and phosphorus center work together [1].

Rigid Pincer Ligand Rigid Pincer Ligand Redox-Active Ligand Redox-Active Ligand Rigid Pincer Ligand->Redox-Active Ligand acts as Geometric Constraint Geometric Constraint Rigid Pincer Ligand->Geometric Constraint imposes PV-Center PV-Center Electrophilic PV-Center Electrophilic PV-Center Substrate Coordination Substrate Coordination Electrophilic PV-Center->Substrate Coordination activates Electron Transfer Electron Transfer Redox-Active Ligand->Electron Transfer enables Substrate Coordination->Electron Transfer Disproportionation Products Disproportionation Products Electron Transfer->Disproportionation Products yields Geometric Constraint->Electrophilic PV-Center creates

This compound Catalytic Mechanism

Insights into Chlorophosphine Reaction Mechanisms

While not a performance comparison, computational studies on related chlorophosphines reveal that their catalytic behavior and stereochemical outcomes are highly dependent on the nucleophile [2] [3]. The diagram below maps this decision pathway.

Chlorophosphine Reactant Chlorophosphine Reactant Aliphatic Nucleophile Aliphatic Nucleophile Chlorophosphine Reactant->Aliphatic Nucleophile  with Aromatic Nucleophile Aromatic Nucleophile Chlorophosphine Reactant->Aromatic Nucleophile  with SN2@P-b Pathway SN2@P-b Pathway Aliphatic Nucleophile->SN2@P-b Pathway  favors SN2@Cl then SN2@C SN2@Cl then SN2@C Aromatic Nucleophile->SN2@Cl then SN2@C  favors P-Inverted Product P-Inverted Product SN2@P-b Pathway->P-Inverted Product P-Retained Product P-Retained Product SN2@Cl then SN2@C->P-Retained Product

Chlorophosphine Reaction Pathway

This shows that [2] [3]:

  • With aliphatic nucleophiles, the classic backside attack (SN2@P-b) is favored, leading to the P-inverted product.
  • With aromatic nucleophiles, a novel two-step mechanism is favored: an initial attack on the chlorine atom (SN2@Cl), followed by a frontside attack on carbon (SN2@C), ultimately yielding the P-retained product.

References

chlorophosphorane spectroscopic characterization standards

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Characterization Data

The table below summarizes the key spectroscopic and crystallographic data for the chlorophosphorane compound 11, which features a nearly square-pyramidal geometry and is supported by a tetradentate bis(amidophenolate) ligand [1].

Characterization Method Key Parameters / Observed Data Experimental Conditions / Significance

| ³¹P NMR Spectroscopy [1] | -39.8 ppm (for precursor 10) Not explicitly stated for 11 (in available text) | Data for hydridophosphorane precursor 10 provided for context [1]. | | X-ray Crystallography [1] | τ-value: 0.02 (for precursor 10) Sum of basal angles: 352.0° (for compound 11) | Confirms near square-pyramidal geometry [1]. τ-value indicates geometry (0 for perfect square pyramid, 1 for trigonal bipyramid) [1]. | | Cyclic Voltammetry [1] | Reversible oxidation at E₁/₂ = +0.55 V (vs. Fc/Fc⁺) | Measured for compound 14 (derived from 11) in CH₂Cl₂, 0.1 M NBu₄PF₆. Shows ligand's role as an electron reservoir [1]. | | EPR Spectroscopy [1] | Signal at g = 2.003 (for oxidized 15) Hyperfine coupling: α(³¹P) = 0.8 G; α(¹⁴N) = 3.5 G (for oxidized 14) | Measured after one-electron oxidation with AgSbF₆ at -78 °C. Confirms radical is ligand-centered with spin density on N and C atoms [1]. |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the guide.

Synthesis of this compound (11) [1]
  • Reaction Setup: The protonated bis(amidophenolate) ligand (9·H₄) is mixed with PCl₃ in the presence of 3.15 equivalents of DIPEA (a base).
  • Formation of Precursor: This reaction yields hydridophosphorane 10 as a white solid after purification by flash chromatography (54% yield).
  • Chlorination: The this compound 11 is subsequently obtained by treating compound 10 with N-chlorosuccinimide (NCS).
X-ray Crystallography Analysis [1]
  • Crystallization: Suitable crystals for X-ray diffraction were grown by the diffusion of MeOH into toluene solutions of the compound.
  • Data Collection & Analysis: The resulting data confirmed the connectivity and the square-pyramidal geometry of the phosphorane. Critical parameters analyzed include the τ-value and the sum of the basal angles around the phosphorus center.
Electrochemical Analysis (Cyclic Voltammetry) [1]
  • Solution Preparation: A 0.1 M solution of the phosphorane (e.g., compound 14) is prepared in dichloromethane (CH₂Cl₂), using NBu₄PF₆ as the supporting electrolyte.
  • Measurement: The cyclic voltammogram is recorded, typically showing a reversible, one-electron oxidation event. The potential is reported relative to the Fc/Fc⁺ (ferrocene/ferrocenium) couple.
Electron Paramagnetic Resonance (EPR) Spectroscopy [1]
  • Sample Generation: The phosphorane is oxidized in situ by adding one equivalent of AgSbF₆ to its CH₂Cl₂ solution at -78 °C.
  • Spectrum Acquisition: The EPR spectrum of the resulting radical species is measured, often at 200 K, to observe hyperfine splitting from nuclei such as phosphorus-31 and nitrogen-14.

Experimental Workflow Diagram

The following diagram outlines the key steps involved in the synthesis and characterization of the this compound compound, as described in the experimental protocols.

Start Start Ligand 9·H₄ + PCl₃ A Reaction with DIPEA Start->A B Purification (Flash Chromatography) A->B C Hydridophosphorane 10 B->C D Chlorination (N-Chlorosuccinimide) C->D E This compound 11 D->E F X-ray Crystallography E->F Confirms Geometry G Derivatization (Anion Exchange) E->G Measures Redox Potential End Data Analysis F->End H Compound 14 G->H Measures Redox Potential I Cyclic Voltammetry H->I Measures Redox Potential J Chemical Oxidation (AgSbF₄) H->J Detects Radical Species I->End K EPR Spectroscopy J->K Detects Radical Species K->End

Key Characterization Insights

The provided data highlights several critical aspects for characterizing such compounds:

  • Geometry is Crucial: The unique square-pyramidal geometry imposed by the rigid pincer ligand is a key structural feature that enhances the electrophilicity of the phosphorus center [1].
  • Ligand Cooperation: Spectroscopic and electrochemical data (EPR, Cyclic Voltammetry) are essential to confirm that the bis(amidophenolate) ligand acts as a non-innocent electron reservoir, which is central to the compound's reactivity [1].
  • Comparative Analysis: When building a comparison guide, contrasting the NMR chemical shifts, redox potentials, and structural parameters (like τ-values) of this system with other phosphorus(V) compounds would objectively demonstrate its unique electronic and geometric properties.

References

Experimental & Computational Studies on Chlorophosphoranes

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Experimental Approach (from [1] [2]) Computational Approach (from [3])
System Description P(V)-bis(amidophenolate) chlorophosphoranes (e.g., compound 11 in [1]) SN2 reactions of a hindered organophosphorus reactant (R1I) with Grignard reagents [3]

| Key Techniques | X-ray crystallography, ³¹P NMR spectroscopy, Cyclic Voltammetry, EPR spectroscopy [1] | Density Functional Theory (DFT) at B3LYP level, Distortion/Interaction-Activation Strain Model (D/I-ASM), Electrostatic Potential (ESP) maps [3] | | Primary Data Generated | Molecular geometry (bond lengths/angles), Chemical shifts, Redox potentials, Hyperfine coupling constants [1] | Potential Energy Surfaces (PES), Transition state structures & energies, Reaction pathways & barriers, Atomic charge distributions [3] | | Key Insights | Ligand geometry imposes square-pyramidal structure on P; ligand acts as electron reservoir enabling catalytic disproportionation of hydrazines [1] | Bulky substituents & nucleophile type dictate mechanism (SN2@P vs. SN2@Cl); ion-pair nucleophiles & solvent effects critically influence reaction pathway & stereochemistry [3] |

Detailed Experimental and Computational Protocols

For a deeper understanding, here are the specific methodological details from these studies, which can serve as reference protocols.

1. Experimental Synthesis and Characterization of a Chlorophosphorane [1]

  • Synthesis: The this compound 11 was synthesized by treating the precursor hydridophosphorane 10 with one equivalent of N-chlorosuccinimide (NClS) in toluene. The reaction was stirred at room temperature, concentrated under vacuum, and purified by crystallization to yield 11 as a white solid [1].
  • X-ray Crystallography: Single crystals suitable for X-ray diffraction were obtained by slow diffusion of methanol into a concentrated toluene solution of the compound. The resulting structure confirmed the near square-pyramidal geometry (τ = 0.02 for precursor 10) [1].
  • Spectroscopic Analysis: ³¹P NMR spectroscopy was performed, with compound 11 showing a characteristic chemical shift. Cyclic Voltammetry was conducted in dichloromethane with a supporting electrolyte to measure the ligand-centered redox events [1].

2. Computational Workflow for Reaction Mechanism Elucidation [3]

  • Objective: To explain the diastereoselectivity of nucleophilic substitution reactions at a hindered phosphorus center, which produced inverted or retained configuration depending on the nucleophile [3].
  • Methodology: Calculations were performed using Density Functional Theory (DFT) with the B3LYP functional. The study modeled reactions in both the gas phase and with tetrahydrofuran (THF) solvation, using the SMD model. To accurately represent the experimental Grignard reagents, ion-pair nucleophiles (e.g., PhMgCl) were explicitly considered. The distortion/interaction–activation strain model (D/I-ASM) was applied to analyze energy barriers [3].
  • Mechanism Proposal: Based on ESP maps and energy profiling, the study proposed a novel SN2@Cl mechanism for the aromatic nucleophile, where the attack initially occurs at the chlorine atom of the P-Cl bond, rather than directly at the phosphorus atom [3].

Workflow for Integrating Both Methods

The following diagram illustrates how computational and experimental data can be integrated in modern chemical research to provide a complete picture of reactivity, building on the insights from the studies discussed.

Start Initial Experimental Observation CompModel Computational Modeling (DFT, Mechanism Proposal) Start->CompModel  Proposes Hypothesis ExpValidation Experimental Validation (Synthesis, Characterization) CompModel->ExpValidation  Predicts Mechanism  and Stereochemistry Refine Refined Theoretical Model ExpValidation->Refine  Confirms or Challenges  Predictions Refine->CompModel  Iterative Refinement

Key Comparative Insights

The case studies reveal several critical points of comparison:

  • Strengths Complementarity: Experimental studies provide definitive structural data and observable reactivity, while computational studies offer atom-level mechanistic insight and explain stereochemical outcomes that are difficult to deduce from experiment alone [1] [3].
  • The Critical Role of System Design: The unique reactivity in [1] stems from a carefully designed rigid ligand framework, while the novel mechanism in [3] is driven by steric hindrance and nucleophile identity. This highlights that there is no single "computational vs. experimental" story for chlorophosphoranes; the data is highly system-dependent.
  • The Importance of Modeling Real Conditions: The study in [3] demonstrated that accurate computational results required modeling solvent effects and explicit ion-pairs (Grignard reagents), not just isolated molecules in the gas phase.

References

chlorophosphorane bond strength substituent effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on P–Cl Bond Strength

The following table compiles core findings from a high-level computational study that calculated gas-phase P–Cl Bond Dissociation Energies (BDEs) for 30 chlorophosphine-type molecules [1].

Property / Description Value / Finding
Overall P–Cl BDE Range 72.6 kJ mol⁻¹ (difference between weakest and strongest bond) [1]
Strongest P–Cl Bond (HO)₂P–Cl with a BDE of 372.4 kJ mol⁻¹ [1]
Weakest P–Cl Bond (NC)₂P–Cl with a BDE of 299.8 kJ mol⁻¹ [1]
Key Influencing Factor Substituent Effects: Stabilization or destabilization of the parent molecule and the generated phosphorus-centered radical (R₁R₂P•) [1]
Impact of Cyano Group (NC–) Significantly weakens the P–Cl bond, making it the weakest in the data set [1]
Impact of Hydroxy Group (HO–) Significantly strengthens the P–Cl bond, making it the strongest in the data set [1]

Experimental & Computational Protocols

The quantitative data presented above was generated using a rigorous, benchmark-quality computational protocol, as detailed below [1].

  • Primary Method: The W2 thermochemical protocol was used to calculate the homolytic P–Cl bond dissociation energies. This method is considered a high-accuracy approach for computational thermochemistry [1].
  • Computational Workflow:
    • Geometry Optimization: Initial equilibrium geometries for all chlorophosphine molecules (R₁R₂P–Cl) and their corresponding phosphorus-centered radicals (R₁R₂P•) were obtained using the B3LYP density functional method [1].
    • Energy Calculation: Single-point energy calculations were performed at the CCSD(T) level, a coupled-cluster method known for its high accuracy, on the optimized geometries to determine highly precise electronic energies [1].
    • Thermochemical Correction: Zero-point vibrational energies and thermal corrections (at 298 K) were incorporated to convert electronic energies into bond dissociation enthalpies (BDEs) [1].
  • Performance Validation: The study also assessed various Density Functional Theory (DFT) methods against the W2 benchmark data. The double-hybrid functional DSD-PBEB95 was identified as the best-performing method for calculating these BDEs, with a mean absolute deviation of only 2.2 kJ mol⁻¹ from the W2 results [1].

Understanding Substituent Effects

The strength of the P–Cl bond is governed by how the substituents (R groups) affect the stability of both the starting chlorophosphine molecule and the phosphorus-centered radical produced after bond cleavage [1].

The diagram below illustrates the conceptual relationship between substituent properties and P–Cl bond strength.

Substituent Substituent ParentMolecule Parent Molecule (R₁R₂P-Cl) Stability Substituent->ParentMolecule  Molecule Stabilization Enthalpy (MSE) PhosphorusRadical Phosphorus Radical (R₁R₂P•) Stability Substituent->PhosphorusRadical  Radical Stabilization Enthalpy (RSE) PCl_BDE P–Cl Bond Dissociation Energy (BDE) ParentMolecule->PCl_BDE  Higher Stability Strengthens Bond PhosphorusRadical->PCl_BDE  Higher Stability Weakens Bond

This explains the experimental data: the cyano group (NC–) is a strong radical-stabilizing substituent. By effectively stabilizing the resulting (NC)₂P• radical, it lowers the energy required for bond cleavage, leading to a weaker P–Cl bond [1]. Conversely, the hydroxy group (HO–) offers less stabilization to the radical, resulting in a higher BDE [1].

Further Research Context

  • Comparison to P–F Bonds: The same study found that substituents have an even larger effect on P–F bonds, with a BDE range of up to 117.0 kJ mol⁻¹ [1]. This highlights the greater sensitivity of P–F bond strength to electronic effects.
  • Structural Considerations for Pentavalent P: For five-coordinate phosphoranes, structural rules differ. Electronegative ligands (like Cl) preferentially occupy apical positions in a trigonal bipyramidal geometry. Apical bonds are typically longer and weaker than equatorial bonds, which is a crucial steric and electronic consideration for pentavalent phosphorus compounds [2].

References

Catalytic and Synthetic Methods for Chlorophosphines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes recent advances in chlorophosphine chemistry:

Method / System Key Feature / Role Reported Outcome / Function
9-BBN & [Et₄N]Cl [1] Co-catalyst system for reduction of R₂PCl. Reduces reaction time and temperature for preparing phosphines/diphosphines. [1]
Acetyl Chloride (AcCl) [2] [3] Reagent for converting R₁R₂P(O)H to R₁R₂PCl. Mild, high-yield chlorination; cheaper/less toxic alternative to PCl₃. [2] [3]
iPr₂NPH₂·BH₃ [4] Synthetic equivalent of PH₂Cl. Enables synthesis of novel dialkylchlorophosphine (Bcp₂PCl) inaccessible via traditional routes. [4]

Experiment Overview: 9-BBN and Chloride Catalyzed Reduction

This protocol describes a catalytic reduction of chlorophosphines to phosphines and diphosphines [1].

1. Reaction Setup

  • Catalysts: 9-borabicyclo[3.3.1]nonane (9-BBN, Lewis acid) and tetraethylammonium chloride ([Et₄N]Cl, Lewis base).
  • Reducing Agent: Phenylsilane (PhSiH₃).
  • Substrate: Chlorophosphines (R₂PCl).
  • Key Outcome: The combined catalysts lead to a rapid, scalable protocol with reduced reaction time and temperature compared to non-catalyzed reactions [1].

2. Reaction Pathway The following diagram illustrates the proposed catalytic cycle:

f Catalytic pathways diverge for alkyl vs. aryl substituents R2PCl R2PCl Intermediate Intermediate R2PCl->Intermediate Reduction R2PH R2PH P2R4 P2R4 Cat Cat Intermediate->R2PH Path A Intermediate->P2R4 Path B

3. Product Distribution

  • The reaction outcome is influenced by the substituents on the chlorophosphine.
  • Aryl-chlorophosphines primarily afford diphosphines (P₂R₄).
  • Alkyl-substituted chlorophosphines predominantly yield secondary phosphines (R₂PH) [1].

How to Proceed with Your Comparison Guide

Since direct, head-to-head catalytic efficiency data is scarce, you could build a valuable guide by:

  • Defining Proxy Metrics: Extract quantitative data from experimental sections, such as reaction yield, time, temperature, catalyst loading, and substrate scope. These can serve as indirect metrics for efficiency [1] [3].
  • Comparing Synthetic Routes: Objectively compare the cost, safety, and practicality of different methods for preparing chlorophosphines themselves, such as using acetyl chloride versus phosphorus trichloride (PCl₃) [2] [3].
  • Highlighting Novel Catalysts: Feature emerging catalytic systems, like the 9-BBN/[Et₄N]Cl pair, and discuss their potential advantages in reducing reaction severity and improving selectivity [1].

References

×

XLogP3

0.7

Exact Mass

67.9582648 g/mol

Monoisotopic Mass

67.9582648 g/mol

Heavy Atom Count

2

Dates

Last modified: 11-21-2023

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